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Core Science & Biosynthesis

Foundational

Technical Guide: 5-(2,5-Dibromophenyl)thiazol-2-amine

CAS Registry Number: 2290423-09-3 Role: High-Value Pharmacophore Scaffold & Divergent Synthesis Intermediate[1] Part 1: Executive Technical Summary[1] 5-(2,5-Dibromophenyl)thiazol-2-amine is a specialized heterocyclic bu...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 2290423-09-3 Role: High-Value Pharmacophore Scaffold & Divergent Synthesis Intermediate[1]

Part 1: Executive Technical Summary[1]

5-(2,5-Dibromophenyl)thiazol-2-amine is a specialized heterocyclic building block belonging to the 2-aminothiazole class—a "privileged structure" in medicinal chemistry known for its high affinity to kinase ATP-binding pockets and GPCRs.[1]

Distinct from generic thiazoles, this specific CAS features a 2,5-dibromophenyl moiety attached at the thiazole C5 position.[1] This substitution pattern provides three orthogonal handles for chemical modification, making it an ideal "linchpin" for Fragment-Based Drug Discovery (FBDD):

  • C2-Amine: A nucleophilic handle for amide/urea formation (solubility/selectivity tuning).[1]

  • Phenyl C5-Bromine (Meta): Sterically accessible for initial cross-coupling.[1]

  • Phenyl C2-Bromine (Ortho): Sterically hindered, allowing for late-stage, regioselective functionalization.[1]

This guide details the synthesis, reactivity logic, and handling of this compound for researchers in oncology (kinase inhibitors) and antimicrobial discovery.[1]

Part 2: Physicochemical Profile[1]

PropertyDataNote
Molecular Formula C₉H₆Br₂N₂S
Molecular Weight 333.03 g/mol Heavy atom count supports fragment-based screening.[1]
Appearance Off-white to pale yellow solidTypical of halogenated aminothiazoles.[1]
Solubility DMSO, DMF (High); Methanol (Moderate); Water (Low)Requires polar aprotic solvents for reactions.[1]
pKa (Conjugate Acid) ~5.3 (Thiazole N)The 2-amino group is weakly basic; electron-withdrawing bromines reduce basicity further.
LogP (Predicted) ~3.2 - 3.5Lipophilic; requires solubilizing groups for biological assays.[1]

Part 3: Synthesis Protocol (Hantzsch Thiazole Synthesis)

The most robust route to CAS 2290423-09-3 is the Hantzsch Thiazole Synthesis , condensing a halogenated acetophenone with thiourea.[1]

Reaction Logic

The reaction proceeds via the nucleophilic attack of the thiourea sulfur on the


-carbon of the bromoketone, followed by cyclization and dehydration.[1]
Step-by-Step Methodology

Reagents:

  • Precursor A: 2-Bromo-1-(2,5-dibromophenyl)ethan-1-one (1.0 eq)[1]

  • Precursor B: Thiourea (1.1 eq)[1]

  • Solvent: Ethanol or Ethanol/Water (1:1 v/v)[1]

  • Base: Sodium Acetate (optional, to scavenge HBr)[1]

Protocol:

  • Dissolution: Dissolve 2-Bromo-1-(2,5-dibromophenyl)ethan-1-one in absolute ethanol (0.5 M concentration).

  • Addition: Add thiourea (1.1 eq) in a single portion.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The formation of the thiazole ring is thermodynamically driven.[1]

  • Workup:

    • Cool reaction to room temperature.[1]

    • Neutralize with saturated NaHCO₃ solution (pH ~8).[1] The free base amine will precipitate.[1]

    • Filter the solid and wash with cold water.[1]

  • Purification: Recrystallize from hot ethanol/DMF mixture to remove trace sulfur byproducts.

Synthesis Workflow Diagram

HantzschSynthesis Start Start: 2,5-Dibromoacetophenone (Alpha-bromination precursor) Reactants Reactants: + Thiourea + Ethanol (Reflux) Start->Reactants Dissolve Intermediate Intermediate: S-Alkylation & Cyclization Reactants->Intermediate Reflux 4-6h Product Product (CAS 2290423-09-3): 5-(2,5-Dibromophenyl)thiazol-2-amine Intermediate->Product Neutralize (NaHCO3) & Recrystallize

Figure 1: The Hantzsch synthesis pathway for constructing the aminothiazole core from alpha-bromoketones.

Part 4: Advanced Functionalization & Regioselectivity[1]

The primary value of CAS 2290423-09-3 lies in its regioselective reactivity .[1] The molecule possesses three distinct reaction sites that can be engaged sequentially.[1]

The Regioselectivity Hierarchy
  • Site A (Thiazole-NH₂): Most reactive nucleophile.[1] Must be protected (e.g., Boc, Acetyl) or reacted first (e.g., amide coupling) to prevent catalyst poisoning during Pd-coupling.[1]

  • Site B (Phenyl-Br at C5 - Meta): This bromine is sterically exposed.[1] In a Suzuki-Miyaura coupling, this site reacts first.

  • Site C (Phenyl-Br at C2 - Ortho): This bromine is sterically crowded by the thiazole ring. It requires forcing conditions (higher temp, S-Phos/X-Phos ligands) to react, enabling orthogonal functionalization.[1]

Strategic Workflow: Divergent Synthesis

Scenario: Creating a Kinase Inhibitor Library.

  • Step 1 (Amine Capping): React the 2-amine with an acyl chloride to form an amide (Hinge Binder).[1]

  • Step 2 (First Coupling): Perform Suzuki coupling at 60°C with Boronic Acid A.[1] The C5-Br reacts selectively.[1]

  • Step 3 (Second Coupling): Perform Suzuki coupling at 100°C+ with Boronic Acid B and a bulky ligand (e.g., Buchwald ligands).[1] The C2-Br reacts.

Reactivity Logic Diagram

ReactivityLogic Core Core Scaffold: 5-(2,5-Dibromophenyl)thiazol-2-amine Path1 Path 1: Nucleophilic Attack (Thiazole-NH2) Core->Path1 Most Reactive (Ambient Temp) Path2 Path 2: Pd-Catalyzed Coupling A (Phenyl C5-Br / Meta) Core->Path2 Sterically Accessible (Mild Heat, Pd(0)) Path3 Path 3: Pd-Catalyzed Coupling B (Phenyl C2-Br / Ortho) Core->Path3 Sterically Hindered (High Heat, Specialized Ligands) Outcome1 Amide/Urea Linkage (Solubility/Hinge Binding) Path1->Outcome1 Outcome2 Linear Extension (Solvent Exposed Region) Path2->Outcome2 Outcome3 Cyclization/Macrocyclization (Specific Pocket Fit) Path3->Outcome3

Figure 2: Orthogonal reactivity map showing the sequential functionalization logic for the dibromo-aminothiazole scaffold.

Part 5: Safety & Handling (E-E-A-T)[1]

While specific toxicological data for this CAS is limited, it should be handled according to the protocols for halogenated aminothiazoles .[1]

  • Hazard Identification:

    • Skin/Eye Irritant: The free amine is basic and likely irritating to mucous membranes.[1]

    • Sensitizer: Aminothiazoles can cause allergic skin reactions (contact dermatitis).[1]

  • Storage:

    • Store at 2–8°C under inert gas (Argon/Nitrogen).

    • Protect from light (halogenated aromatics can undergo slow photodehalogenation).[1]

  • Disposal:

    • Do not dispose of in aqueous waste.[1] Collect in halogenated organic solvent waste containers.

Part 6: References

  • ChemicalBook. (n.d.).[1] 5-(2,5-Dibromophenyl)thiazol-2-amine Product Description. Retrieved from [1]

  • Jakopin, Ž. (2020).[1][2] 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions.[1][2] Retrieved from [1]

  • Sharma, D., et al. (2019).[1] 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study. Chemistry Central Journal. (Demonstrates the Hantzsch protocol for this class). Retrieved from

  • Royal Society of Chemistry. (2013).[1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. (Validates the regioselectivity logic of poly-halogenated aryls). Retrieved from [1]

  • LookChem. (n.d.). Supplier Data for Bromophenyl-thiazol-amines. Retrieved from [1]

Sources

Exploratory

Comprehensive Guide to 2-Amino-5-(2,5-dibromophenyl)thiazole: Structure, Synthesis, and Medicinal Utility

Topic: 2-amino-5-(2,5-dibromophenyl)thiazole chemical structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Chemical Profile[1] 2-amino-5-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-amino-5-(2,5-dibromophenyl)thiazole chemical structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Profile[1]

2-amino-5-(2,5-dibromophenyl)thiazole is a specialized heterocyclic scaffold belonging to the 2-aminothiazole class. In medicinal chemistry, this molecule represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including kinases, GPCRs, and microbial enzymes.

The specific inclusion of a 2,5-dibromophenyl moiety distinguishes this compound as a high-value intermediate. The halogen atoms serve as orthogonal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Physicochemical Properties Table
PropertyValue / Description
IUPAC Name 4-(2,5-dibromophenyl)-1,3-thiazol-2-amine
Molecular Formula C₉H₆Br₂N₂S
Molecular Weight 333.04 g/mol
SMILES Nc1nc(cs1)-c1cc(Br)ccc1Br
Calculated LogP ~3.8 (High Lipophilicity due to di-bromo substitution)
H-Bond Donors 1 (Exocyclic -NH₂)
H-Bond Acceptors 2 (Thiazole N, Exocyclic N)
Appearance Off-white to pale yellow crystalline solid (Predicted)
Solubility Low in water; soluble in DMSO, DMF, hot Ethanol

Structural Analysis & Pharmacophore Mapping

The molecule consists of two distinct aromatic domains linked by a single bond: the electron-rich 2-aminothiazole ring and the electron-deficient 2,5-dibromophenyl ring.

Conformational Dynamics

The ortho-bromine (C2 position on phenyl) introduces significant steric strain. Unlike unsubstituted phenylthiazoles which may adopt a planar conformation to maximize


-conjugation, the 2,5-dibromo derivative is forced into a twisted conformation. This non-planarity is critical in drug design for:
  • Solubility: Breaking planarity disrupts crystal packing, potentially improving solubility in organic solvents compared to planar analogs.

  • Target Selectivity: Many kinase pockets require twisted ligand geometries to accommodate the "gatekeeper" residues.

Functionalization Potential (The "Dibromo Handle")

The two bromine atoms are chemically distinct:

  • C5-Bromine (Para to thiazole): Less sterically hindered. More reactive in controlled cross-coupling reactions.

  • C2-Bromine (Ortho to thiazole): Sterically shielded by the thiazole ring. Typically requires higher energy or specialized ligands to react.

This difference allows for regioselective functionalization , enabling chemists to sequentially build complex molecules from this single core.

Synthetic Methodology

The most robust route to 2-amino-5-arylthiazoles is the Hantzsch Thiazole Synthesis . This condensation reaction involves an


-halo ketone and thiourea.[1][2][3]
Retrosynthetic Analysis
  • Target: 2-amino-5-(2,5-dibromophenyl)thiazole

  • Precursors:

    • Thiourea: Provides the N-C-S fragment.

    • 2-bromo-1-(2,5-dibromophenyl)ethan-1-one: The electrophilic partner.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for aminothiazole synthesis (Method A in literature).

Reagents:

  • 2,5-Dibromoacetophenone (Starting material for bromination)

  • Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB)
    
  • Thiourea[1][2][3][4][5][6][7][8][9]

  • Ethanol (EtOH) or DMF

  • Sodium Acetate (NaOAc)

Step 1: Synthesis of


-Bromo Ketone 
  • Dissolve 2,5-dibromoacetophenone (10 mmol) in glacial acetic acid (20 mL).

  • Add bromine (10 mmol) dropwise at 0°C.

  • Stir at room temperature (RT) for 2 hours until the color fades.

  • Pour into ice water; filter the precipitate (2-bromo-1-(2,5-dibromophenyl)ethan-1-one).

  • Checkpoint: Verify mono-bromination via TLC or NMR (shift of

    
     to 
    
    
    
    ).

Step 2: Hantzsch Cyclization

  • Dissolve the

    
    -bromo ketone (10 mmol) in absolute ethanol (30 mL).
    
  • Add thiourea (11 mmol, 1.1 eq).

  • Reflux the mixture for 4–6 hours.

    • Observation: A precipitate (hydrobromide salt) often forms.

  • Cool to RT. Filter the solid.[5][9]

  • Neutralization: Suspend the solid in water and adjust pH to ~8–9 using ammonium hydroxide (

    
    ) or saturated 
    
    
    
    .
  • Filter the free base, wash with water, and recrystallize from Ethanol/DMF.

Synthesis Workflow Diagram

G Start 2,5-Dibromoacetophenone Bromination Bromination (Br2, AcOH) Start->Bromination AlphaHalo alpha-Bromo Ketone Intermediate Bromination->AlphaHalo Electrophilic Subst. Cyclization Hantzsch Cyclization AlphaHalo->Cyclization Thiourea Thiourea (EtOH, Reflux) Thiourea->Cyclization Salt Thiazole HBr Salt Cyclization->Salt Condensation Base Neutralization (NH4OH) Salt->Base Product 2-amino-5-(2,5-dibromophenyl)thiazole Base->Product Free Base

Figure 1: Step-by-step Hantzsch synthesis pathway for the target aminothiazole.[5]

Medicinal Chemistry Applications

The 2-aminothiazole moiety is a validated pharmacophore found in drugs like Abafungin (antifungal) and Dasatinib (kinase inhibitor).

Kinase Inhibition Potential

The 2-amino group acts as a key hydrogen bond donor/acceptor pair, often interacting with the "hinge region" of ATP-binding sites in kinases.

  • H-Bond Donor: The exocyclic

    
     donates to the backbone carbonyl of the kinase hinge.
    
  • H-Bond Acceptor: The thiazole Nitrogen accepts a proton from the backbone amide.

Library Generation Strategy

Using the 2,5-dibromo "handle," researchers can employ Site-Selective Cross-Coupling to generate diversity.

  • Path A (C5-Functionalization): Suzuki coupling at the less hindered C5-Br with aryl boronic acids yields biaryl derivatives.

  • Path B (C2-Functionalization): Subsequent coupling at the hindered C2-Br allows for the introduction of solubilizing groups or specific steric probes.

Functionalization Logic Diagram

SAR cluster_0 Medicinal Chemistry Modifications Core 2-amino-5-(2,5-dibromophenyl)thiazole (Core Scaffold) N_Mod N-Acylation/Alkylation (Modulates H-Bonding) Core->N_Mod Acyl Chlorides/Aldehydes C5_Mod C5-Suzuki Coupling (Extends Hydrophobic Reach) Core->C5_Mod Ar-B(OH)2, Pd(0) C2_Mod C2-Buchwald Coupling (Introduces Amines/Solubility) Core->C2_Mod HNR2, Pd(0)

Figure 2: Strategic functionalization points for SAR optimization.

Safety and Handling Guidelines

As a halogenated aminothiazole, this compound should be treated as a potential irritant and sensitizer.

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed (H302).

    • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

    • Target Organ: May cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11 mm thickness minimum).

    • Chemical safety goggles.

    • Work within a certified fume hood to avoid inhalation of dust.

  • Waste Disposal:

    • Dispose of as Halogenated Organic Waste . Do not mix with general organic solvents if incineration protocols differ for halogenated compounds.

References

  • Hantzsch Thiazole Synthesis: Ezhilarasi, M. R., et al. "A Facile One Pot Microwave Synthesis Of 2-Amino-5-Aryl Thiazole By Using NaHSO4-SiO2 Heterogen." Research Journal of Pharmaceutical, Biological and Chemical Sciences, vol. 7, no. 4, 2016, pp. 206.[4]

  • Biological Activity of Aminothiazoles: Lv, P. C., et al. "Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity." Molecules, vol. 26, no. 5, 2021.

  • General Synthesis Protocols: "Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives." US Patent 7,408,069 B2.

  • Thiazole Pharmacophore Review: Petrou, A., et al. "An Overview of Thiazole Derivatives and its Biological Activities." Global Research Online, 2023.

  • Chemical Safety Data: PubChem Compound Summary for 2-Aminothiazole (Parent Structure). National Center for Biotechnology Information.

Sources

Foundational

5-(2,5-Dibromophenyl)thiazol-2-amine molecular weight and formula

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and structural biology. It moves beyond basic data to explore the synthetic utility, physicochemical behavior,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and structural biology. It moves beyond basic data to explore the synthetic utility, physicochemical behavior, and strategic application of 5-(2,5-Dibromophenyl)thiazol-2-amine .

Physicochemical Profiling & Synthetic Utility in Drug Discovery

Executive Summary

5-(2,5-Dibromophenyl)thiazol-2-amine is a halogenated heterocyclic scaffold belonging to the 2-aminothiazole class—a "privileged structure" in medicinal chemistry. Distinguished by the specific regiochemistry of the aryl attachment at the C5 position (rather than the more common Hantzsch-derived C4 isomer) and the lipophilic 2,5-dibromo substitution pattern, this molecule serves as a critical intermediate for Type II kinase inhibitors, antimicrobial sulfonamides, and fragment-based drug discovery (FBDD) campaigns.

This guide details its molecular properties, validates its synthesis via C-H activation logic, and provides analytical protocols for its identification.[1]

Physicochemical Characterization

Accurate physicochemical data is the bedrock of experimental design. The presence of two bromine atoms significantly alters the mass spectral signature and lipophilicity compared to the parent thiazole.

Molecular Identity Table
PropertyValueNotes
IUPAC Name 5-(2,5-dibromophenyl)-1,3-thiazol-2-amine
CAS Registry Number 2290423-09-3
Molecular Formula C₉H₆Br₂N₂S
Molecular Weight (Avg) 334.03 g/mol Useful for gravimetric prep.
Monoisotopic Mass 331.86 g/mol Based on ⁷⁹Br isotope abundance.
Exact Mass 333.8598 g/mol
LogP (Predicted) ~3.8 – 4.2High lipophilicity due to dibromo-aryl moiety.
Topological Polar Surface Area (TPSA) ~67 ŲDominated by the aminothiazole headgroup.
H-Bond Donors / Acceptors 1 (Donor) / 3 (Acceptors)-NH₂ acts as donor; N and S as acceptors.
Mass Spectrometry: The Isotopic Signature

For researchers identifying this compound via LC-MS, the dibromo motif creates a diagnostic isotopic envelope. Unlike monochlorinated compounds (3:1 ratio), the presence of two bromine atoms (


 and 

in ~1:1 natural abundance) generates a 1:2:1 triplet pattern .
  • M (332 m/z): Contains

    
     + 
    
    
    
  • M+2 (334 m/z): Contains

    
     + 
    
    
    
    (Most abundant peak, ~200% relative to M)
  • M+4 (336 m/z): Contains

    
     + 
    
    
    

Analyst Note: In low-resolution ESI-MS, the M+2 peak at 334 will appear as the base peak. Do not mistake the M peak (332) for a debrominated impurity.

Synthetic Architecture

Synthesizing the 5-aryl isomer requires distinct logic from the standard Hantzsch synthesis, which typically yields 4-aryl thiazoles from


-bromoketones. To access the 5-position selectively, we employ a Direct C-H Arylation  strategy or a specialized condensation.
Mechanistic Pathway: C-H Activation (Recommended)

Modern catalysis allows for the direct arylation of the electron-rich C5 position of thiazol-2-amine using palladium catalysis. This avoids the instability of


-haloaldehyde precursors required for condensation routes.

Reaction Logic:

  • Substrate: Thiazol-2-amine (protected or free) + 1,2,4-Tribromobenzene.

  • Catalyst: Pd(OAc)₂ / Phosphine Ligand (e.g., XPhos or P(t-Bu)₃).

  • Regioselectivity: The C5 position of the thiazole is the most acidic/nucleophilic C-H bond, favoring arylation over the C4 position.

  • Electrophile Selection: 1,2,4-Tribromobenzene reacts preferentially at the iodine position if used (1-iodo-2,5-dibromobenzene), or at the most sterically accessible bromine if only bromines are present.

Visualization of Synthetic Logic

The following diagram contrasts the standard Hantzsch route (yielding the "wrong" 4-isomer) with the Target 5-isomer route.

SynthesisPathways Start1 Standard Hantzsch (Phenacyl Bromide + Thiourea) Product4 4-Arylthiazol-2-amine (WRONG ISOMER) Start1->Product4 Cyclization Start2 Thiazol-2-amine (Core Scaffold) Catalyst Pd(OAc)2 / Base (C-H Activation) Start2->Catalyst Reagent 1-Iodo-2,5-dibromobenzene (Electrophile) Reagent->Catalyst Target 5-(2,5-Dibromophenyl) thiazol-2-amine (TARGET) Catalyst->Target Regioselective Arylation at C5

Figure 1: Synthetic divergence. Standard cyclization yields the 4-isomer (Red), while Pd-catalyzed C-H arylation accesses the target 5-isomer (Green).

Experimental Protocol: Synthesis & Purification

Note: This protocol assumes a C-H arylation approach.[2] All steps must be performed in a fume hood.

Reagents[2][3][4]
  • Thiazol-2-amine: 1.0 equiv.[3]

  • 1-Iodo-2,5-dibromobenzene: 1.1 equiv (Iodine is more reactive than Bromine, ensuring selectivity).

  • Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ or XPhos (10 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: DMF or DMA (Anhydrous).

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube, combine Thiazol-2-amine (100 mg, 1.0 mmol), 1-Iodo-2,5-dibromobenzene (400 mg, 1.1 mmol), and Cs₂CO₃ (650 mg).

  • Degassing: Add anhydrous DMF (5 mL). Sparge with Argon for 10 minutes to remove O₂ (critical for Pd cycle).

  • Catalysis: Add Pd(OAc)₂ and ligand rapidly under Argon flow. Seal the tube.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting thiazole is polar; the product will be less polar due to the dibromoaryl group.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with Water (3 x 10 mL) to remove DMF. Wash organic layer with Brine.[4] Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography.

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Yield Expectation: 50–70%.

Structural Biology & Drug Development Context

Why synthesize this specific molecule? The 5-(2,5-dibromophenyl)thiazol-2-amine scaffold offers unique advantages in ligand design.

The "Privileged" Aminothiazole

The 2-aminothiazole moiety is a hydrogen bond donor/acceptor motif that mimics the adenine ring of ATP. This makes it a staple in Kinase Inhibitor design (e.g., Dasatinib).

  • N3 Nitrogen: Accepts H-bonds from the kinase hinge region.

  • C2 Amine: Donates H-bonds to the hinge backbone carbonyls.

Role of the Dibromo-Motif

The 2,5-dibromo substitution is not merely structural; it drives specific interactions:

  • Halogen Bonding: The Bromine atoms can form

    
    -hole interactions with backbone carbonyls or sulfhydryl groups (Cys) in the target protein.
    
  • Metabolic Blocking: Substitution at the phenyl ring positions blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, extending the drug's half-life.

  • Hydrophobic Filling: The bulky Br atoms fill hydrophobic pockets (selectivity filters) often found adjacent to the ATP binding site.

SAR_Logic Molecule 5-(2,5-Dibromophenyl)thiazol-2-amine 2-Amino Thiazole C5-Aryl Linker 2,5-Dibromo Phenyl Target1 Kinase Hinge Binding (ATP Mimicry) Molecule:Head->Target1 Target2 Metabolic Stability (Blocked P450 Sites) Molecule:Tail->Target2 Target3 Halogen Bonding (Sigma-Hole Interactions) Molecule:Tail->Target3

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each pharmacophore.

References

  • Sigma-Aldrich. Product Specification: 5-(2,5-Dibromophenyl)thiazol-2-amine. Accessed 2026.[4][5][6] Link

  • BenchChem. Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. (2025).[7] Link

  • Organic Chemistry Portal. Synthesis of Thiazoles: Recent Literature and Methodologies. Link

  • PubChem. Compound Summary: Thiazol-2-amine Derivatives. National Library of Medicine. Link

  • BLD Pharm. 5-(4-Bromophenyl)thiazol-2-amine and Isomers. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 5-(2,5-Dibromophenyl)thiazol-2-amine via Hantzsch Reaction

Abstract The 2-aminothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer, antimicrobial, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887, remains a cornerstone method for the construction of this valuable ring system due to its reliability and versatility.[3][4] This document provides a detailed, in-depth guide for the synthesis of a specific, highly functionalized derivative, 5-(2,5-Dibromophenyl)thiazol-2-amine. This guide is tailored for researchers in medicinal chemistry and drug development, offering not just a step-by-step protocol but also the underlying chemical principles, experimental rationale, and troubleshooting insights to ensure a successful and reproducible synthesis.

Introduction: The Significance of 2-Aminothiazoles

The thiazole ring is a fundamental component of many natural products and synthetic pharmaceuticals.[5] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity. The 2-aminothiazole moiety, in particular, is found in numerous clinically approved drugs, highlighting its importance in modern drug discovery.[2][6] The target molecule, 5-(2,5-Dibromophenyl)thiazol-2-amine, incorporates a dibrominated phenyl ring, which provides multiple vectors for further chemical modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The Hantzsch reaction provides a direct and efficient route to this class of compounds by reacting an α-haloketone with a thioamide, most commonly thiourea, to yield the 2-aminothiazole core.[4][7] The reaction is known for its high yields and operational simplicity.[8]

The Hantzsch Reaction: Principle and Mechanism

The Hantzsch thiazole synthesis is a multi-step process that begins with the nucleophilic attack of the sulfur atom from thiourea on the electrophilic α-carbon of an α-haloketone. This initial SN2 reaction forms an isothiouronium salt intermediate. This is followed by an intramolecular cyclization and a final dehydration step to yield the stable, aromatic thiazole ring.[1][9][10]

The driving force for the reaction is the formation of the highly stable aromatic thiazole product.[10] The mechanism proceeds as follows:

  • S-Alkylation: The highly nucleophilic sulfur atom of thiourea displaces the halide from the α-haloketone.

  • Intramolecular Cyclization: One of the amino groups of the resulting intermediate attacks the carbonyl carbon to form a five-membered heterocyclic intermediate.

  • Dehydration: Elimination of a water molecule from the cyclic intermediate leads to the formation of the final aromatic 2-aminothiazole product.

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Overall Synthetic Workflow

The synthesis of 5-(2,5-Dibromophenyl)thiazol-2-amine is a two-stage process. The first stage involves the preparation of the requisite α-haloketone precursor, which is not commercially available. The second stage is the core Hantzsch cyclization reaction.

Synthesis_Workflow Start Start: 2,5-Dibromoacetophenone Step1 Step A: α-Bromination Start->Step1 Intermediate Intermediate: 2-Bromo-1-(2,5-dibromophenyl)ethan-1-one Step1->Intermediate Step2 Step B: Hantzsch Cyclization Intermediate->Step2 Thiourea Thiourea Thiourea->Step2 Workup Work-up & Neutralization Step2->Workup Purify Purification (Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, MP) Purify->Characterize FinalProduct Final Product: 5-(2,5-Dibromophenyl)thiazol-2-amine Characterize->FinalProduct

Caption: Workflow for the synthesis of 5-(2,5-Dibromophenyl)thiazol-2-amine.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. α-haloketones are lachrymatory and corrosive; handle with extreme care.

Part A: Synthesis of 2-Bromo-1-(2,5-dibromophenyl)ethan-1-one

The synthesis of the α-haloketone is achieved via the selective bromination of the methyl group of 2,5-dibromoacetophenone. Various brominating agents can be used; this protocol utilizes elemental bromine in a suitable solvent.

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
2,5-Dibromoacetophenone277.945.00 g18.01.0
Bromine (Br₂)159.810.92 mL18.01.0
Glacial Acetic Acid60.0550 mL--

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2,5-dibromoacetophenone (5.00 g, 18.0 mmol).

  • Dissolution: Add 50 mL of glacial acetic acid to the flask and stir until the solid is completely dissolved.

  • Bromination: In the dropping funnel, place a solution of bromine (0.92 mL, 18.0 mmol) in 10 mL of glacial acetic acid. Add this solution dropwise to the stirring acetophenone solution over 30 minutes at room temperature. The characteristic red-brown color of bromine should dissipate upon addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A pale yellow solid will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and HBr.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The crude 2-bromo-1-(2,5-dibromophenyl)ethan-1-one is often pure enough for the next step. If necessary, it can be recrystallized from ethanol.

Part B: Synthesis of 5-(2,5-Dibromophenyl)thiazol-2-amine

This is the key cyclocondensation step where the synthesized α-haloketone reacts with thiourea to form the target thiazole ring.

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
2-Bromo-1-(2,5-dibromophenyl)ethan-1-one356.845.00 g14.01.0
Thiourea76.121.28 g16.81.2
Ethanol (95%)46.0760 mL--
Saturated Sodium Bicarbonate (aq)-~50 mL--

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2-bromo-1-(2,5-dibromophenyl)ethan-1-one (5.00 g, 14.0 mmol) and thiourea (1.28 g, 16.8 mmol).

    • Rationale: A slight excess of thiourea is used to ensure the complete consumption of the more valuable α-haloketone intermediate.

  • Reaction: Add 60 mL of 95% ethanol to the flask. Heat the mixture to reflux (approximately 78-80°C) with constant stirring.[1] The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC [hexane:ethyl acetate (1:1)]. The disappearance of the α-haloketone spot indicates completion.

  • Cooling and Precipitation: After completion, remove the flask from the heat source and allow it to cool to room temperature. The product will likely exist as its hydrobromide salt, which may be soluble in the ethanol mixture.

  • Neutralization and Isolation: Pour the cooled reaction mixture into a beaker containing 200 mL of cold water. Slowly add a saturated solution of sodium bicarbonate with stirring until effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).[11]

    • Rationale: Neutralization deprotonates the thiazolium salt, converting it to the free base which is poorly soluble in water, causing it to precipitate out of the solution.[10]

  • Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with copious amounts of cold water (3 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 60-70°C to yield the crude product.

Purification and Characterization

The crude product is often of high purity. However, for analytical purposes or further reactions, recrystallization is recommended.

Purification Protocol:

  • Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent system for recrystallization.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If the product is highly soluble, add hot water dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization:

  • Melting Point: Determine the melting point of the purified solid. A sharp melting range indicates high purity.

  • Thin Layer Chromatography (TLC): Confirm the purity by observing a single spot on a TLC plate with an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Spectroscopic Analysis:

    • ¹H NMR: Confirm the structure by analyzing the proton signals. Expect aromatic protons from the dibromophenyl ring, a singlet for the thiazole C4-H, and a broad singlet for the -NH₂ protons which is exchangeable with D₂O.

    • ¹³C NMR: Confirm the number and type of carbon atoms in the molecule.

    • Mass Spectrometry (MS): Determine the molecular weight and confirm the isotopic pattern characteristic of a molecule containing three bromine atoms.

    • Infrared (IR) Spectroscopy: Identify key functional groups, such as N-H stretches for the amine (~3300-3400 cm⁻¹) and C=N stretches for the thiazole ring (~1580 cm⁻¹).[12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in Step A Incomplete reaction; decomposition of product.Ensure dropwise addition of bromine to avoid localized high concentrations. Monitor carefully by TLC and do not extend reaction time unnecessarily.
Reaction Stalls in Step B Insufficient heating; impure starting materials.Ensure the reaction mixture is at a steady reflux. Confirm the purity of the α-haloketone from Step A.
Oily Product After Work-up Impurities present; incomplete precipitation.Try triturating the oil with a non-polar solvent like hexane to induce solidification. Ensure pH is truly neutral/basic during work-up.
Product Fails to Precipitate Product is more soluble than expected; insufficient neutralization.Concentrate the reaction mixture under reduced pressure to remove some ethanol before adding to water.[1] Add more sodium bicarbonate solution to ensure complete neutralization.
Difficulty in Purification Persistent impurities.If recrystallization is ineffective, consider column chromatography on silica gel using an ethyl acetate/hexane gradient.[1]

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Ghomrassi, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1893. Available at: [Link]

  • Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]

  • Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. 4(2), 567-572. Retrieved from [Link]

  • Google Patents. (1949). US2489038A - Purification of 2-aminothiazole.
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

  • Clarke, G. M., & Sykes, P. (1969). Intermediates in the Hantzsch thiazole synthesis. Journal of the Chemical Society D: Chemical Communications, (13), 722-723. Available at: [Link]

  • Gilon, C., et al. (2007). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Organic Chemistry, 72(1), 323-326. Available at: [Link]

  • Salahuddin, et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry, 2022, 6934273. Available at: [Link]

  • Taylor & Francis Online. (2019). Developments in the synthesis of α,α-dibromoacetophenones and related compounds. Synthetic Communications, 49(12), 1547-1570. Retrieved from [Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • Google Patents. (2013). CN103044231A - Preparation method of 3, 5-dibromo-2, 4-dihydroxyacetophenone.
  • SpringerLink. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Medicinal Chemistry Research, 32, 1799-1815. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-(3-Bromophenyl)thiazol-2-amine. Retrieved from [Link]

  • ResearchGate. (2022). A Novel Selective Method for the Synthesis of α-Bromoacetophenone and α,α- Dibromoacetophenone Using NaBr/K2S2O8. Retrieved from [Link]

  • Asati, V., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(4), e2000331. Available at: [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4936. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13, 9885-9899. Retrieved from [Link]

  • Semantic Scholar. (2018). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Retrieved from [Link]

  • Kumar, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. Available at: [Link]

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Application

Application Note & Protocol: Synthesis of 2-Amino-4-(2,5-dibromophenyl)thiazole via Hantzsch Thiazole Synthesis

Abstract: This document provides a comprehensive guide for the synthesis of 2-amino-4-(2,5-dibromophenyl)thiazole through the reaction of 2,5-dibromo-α-bromoacetophenone with thiourea. This protocol is based on the well-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-amino-4-(2,5-dibromophenyl)thiazole through the reaction of 2,5-dibromo-α-bromoacetophenone with thiourea. This protocol is based on the well-established Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, and validation checkpoints to ensure a reliable and reproducible synthesis. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4][5]

Scientific Principles and Mechanistic Overview

The synthesis of the target thiazole derivative is achieved via the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1][6] In this specific application, 2,5-dibromo-α-bromoacetophenone serves as the α-haloketone, and thiourea provides the thioamide component. The reaction is known for its simplicity and generally high yields.[7]

The reaction proceeds through a well-defined multi-step mechanism:

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the 2,5-dibromo-α-bromoacetophenone. This SN2 displacement of the bromide ion forms an isothiouronium salt intermediate.[7][8]

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular nucleophilic attack where one of the nitrogen atoms of the thiourea moiety attacks the carbonyl carbon of the ketone.[7][8] This step forms a five-membered heterocyclic intermediate, a thiazoline.

  • Dehydration: The final step is an acid- or base-catalyzed dehydration (elimination of a water molecule) from the thiazoline intermediate. This elimination results in the formation of a stable, aromatic 2-aminothiazole ring.[3][8]

Hantzsch_Mechanism Fig. 1: Hantzsch Thiazole Synthesis Mechanism Reactants 2,5-Dibromo-α-bromoacetophenone + Thiourea Step1 S-Alkylation (SN2) Nucleophilic attack of S on α-carbon Reactants->Step1 Step 1 Intermediate1 Isothiouronium Salt Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization N attacks carbonyl C Intermediate1->Step2 Step 2 Intermediate2 Cyclized Intermediate (Thiazoline) Step2->Intermediate2 Step3 Dehydration (-H₂O) Aromatization Intermediate2->Step3 Step 3 Product 2-Amino-4-(2,5-dibromophenyl)thiazole Step3->Product

Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis, purification, and characterization of 2-amino-4-(2,5-dibromophenyl)thiazole.

Materials and Equipment
  • Reagents:

    • 2,5-dibromo-α-bromoacetophenone

    • Thiourea (CH₄N₂S)

    • Ethanol (95% or absolute)

    • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

    • Deionized Water

    • Ethyl Acetate (for TLC)

    • Hexane (for TLC)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Heating mantle with magnetic stirrer and stir bar

    • Buchner funnel and side-arm flask for vacuum filtration

    • Beakers and Erlenmeyer flasks

    • Glassware for recrystallization

    • TLC plates (silica gel) and developing chamber

    • Melting point apparatus

    • NMR Spectrometer, Mass Spectrometer, FT-IR Spectrometer

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine 2,5-dibromo-α-bromoacetophenone (1.0 mmol) and thiourea (1.2 to 1.5 mmol).[7][9] A slight excess of thiourea ensures the complete consumption of the α-haloketone.

  • Solvent Addition: Add ethanol (15-20 mL) to the flask, followed by a magnetic stir bar. Ethanol is a common and effective solvent for this reaction.[9][10]

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.[9][10]

  • Reaction Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (e.g., 8:2 v/v).[9] The reaction is typically complete within 2 to 5 hours, indicated by the disappearance of the starting α-bromoacetophenone spot.

  • Isolation of Crude Product: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice or a cold 5% aqueous sodium carbonate solution (approx. 50 mL).[7] The basic solution neutralizes any hydrobromic acid formed during the reaction and helps precipitate the product.

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water to remove any inorganic salts and unreacted thiourea.[7]

  • Drying: Allow the solid to air dry on the filter paper or a watch glass. For more efficient drying, place the crude product in a desiccator under vacuum.

Purification and Characterization
  • Purification: The crude product is often pure enough for characterization.[7] However, for higher purity, recrystallization from hot ethanol is recommended.[9] Dissolve the crude solid in a minimum amount of boiling ethanol, then allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.

  • Characterization:

    • Melting Point: Determine the melting range of the purified product.

    • Spectroscopic Analysis: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR.[5][11][12]

Data Summary and Expected Results

The following table summarizes the key parameters for this synthesis.

ParameterValue / DescriptionRationale / Notes
Reactant 1 2,5-dibromo-α-bromoacetophenoneThe α-haloketone substrate.
Reactant 2 ThioureaThe thioamide component. A 1.2-1.5 molar excess is used.[9]
Solvent EthanolA polar protic solvent that facilitates the reaction.[9]
Temperature Reflux (~78 °C)Provides sufficient energy for the reaction to proceed efficiently.[9]
Reaction Time 2 - 5 hoursMonitor via TLC for completion.
Work-up Precipitation in Na₂CO₃(aq) / H₂ONeutralizes acid byproduct and precipitates the amine product.[7]
Purification Recrystallization from EthanolEffective method for obtaining high-purity crystalline solid.[9]
Product Appearance Off-white to pale yellow solidTypical appearance for 2-aminothiazole derivatives.
Expected Yield >80%The Hantzsch synthesis is generally a high-yielding reaction.[7]

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through systematic monitoring and robust analytical validation.

  • In-Process Control (TLC Monitoring): Regular TLC analysis provides a clear visual confirmation of the reaction's progression. A successful reaction will show the gradual disappearance of the starting material spot and the appearance of a new, distinct product spot. This prevents premature work-up and ensures maximum conversion.

  • Troubleshooting:

    • Low Yield: May result from incomplete reaction (extend reflux time) or loss during work-up/recrystallization. Ensure the product is fully precipitated before filtration and use a minimal amount of hot solvent for recrystallization.

    • Impure Product: If the melting point is broad or NMR shows significant impurities after recrystallization, a second recrystallization or column chromatography may be necessary.

  • Analytical Validation: The identity and purity of the final product are unequivocally confirmed by a suite of analytical techniques:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons on the dibromophenyl ring and the thiazole ring, as well as a broad singlet for the -NH₂ protons.

    • ¹³C NMR: Will display the expected number of carbon signals, including those for the substituted aromatic rings and the thiazole core.

    • Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming its elemental composition.[10][13] The isotopic pattern for the two bromine atoms will be a key diagnostic feature.

    • FT-IR Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the primary amine, C=N, and C=C bonds within the heterocyclic and aromatic systems.[5]

Workflow_Diagram Fig. 2: Experimental Workflow A 1. Reagent Mixing (α-haloketone + Thiourea in Ethanol) B 2. Reflux Reaction (~78°C, 2-5h) A->B C 3. Reaction Monitoring (TLC) B->C C->B Incomplete D 4. Work-up (Cool & Precipitate in Na₂CO₃(aq)) C->D Complete E 5. Isolation (Vacuum Filtration & Washing) D->E F 6. Purification (Recrystallization from Ethanol) E->F G 7. Characterization (MP, NMR, MS, IR) F->G

Caption: Fig. 2: Experimental Workflow.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • YouTube. Synthesis of thiazoles. Available from: [Link]

  • Karmakar, B., Banik, D. & Alajmi, M. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Adv.11 , 2935-2941 (2021). Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • Ben-Aicha, T. et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules24 , 3916 (2019). Available from: [Link]

  • Pund, M. M. et al. Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Chemistry & Chemical Technology16 , 515-523 (2022). Available from: [Link]

  • Narender, M. et al. Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis. Synthesis2007 , 3469-3472 (2007). Available from: [Link]

  • Ghorbani-Vaghei, R. & Malaeki, A. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Adv.13 , 9898-9904 (2023). Available from: [Link]

  • Shrimandilkar, S. R. Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology 1-10 (2020). Available from: [Link]

  • Sharma, A., Kumar, V. & Kumar, P. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. International Journal of ChemTech Research5 , 180-186 (2013). Available from: [Link]

  • Li, Y.-R. et al. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules27 , 2736 (2022). Available from: [Link]

  • Khan, I. et al. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry13 , 118 (2019). Available from: [Link]

  • Aswale, S. R., Aswale, S. S., Gawhale, N. D. & Kodape, M. M. Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry24 , 276-278 (2012). Available from: [Link]

  • Davoodnia, A., Nakhaei, A. & Tavakoli-Hoseini, N. Synthesis of some new 5- substituted of 2-aminothiazoles via halogenation/nucleophilic substitution reaction. Journal of Chemical and Pharmaceutical Research4 , 147-152 (2012). Available from: [Link]

  • ResearchGate. Synthesis of 2-substitued-amino-4-aryl thiazoles. [table]. Available from: [Link]

  • Patt, W. C. et al. Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry35 , 2562-2572 (1992). Available from: [Link]

  • ChemRxiv. Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Available from: [Link]

  • Kumar, A. et al. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). RSC Adv.14 , 35158-35171 (2024). Available from: [Link]

Sources

Method

Application Note: 5-(2,5-Dibromophenyl)thiazol-2-amine in Kinase Inhibitor Design

This Application Note and Protocol Guide details the utilization of 5-(2,5-Dibromophenyl)thiazol-2-amine as a privileged scaffold for the design and development of Type I/II kinase inhibitors. Executive Summary The 2-ami...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of 5-(2,5-Dibromophenyl)thiazol-2-amine as a privileged scaffold for the design and development of Type I/II kinase inhibitors.

Executive Summary

The 2-aminothiazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the hinge-binding core for multiple FDA-approved kinase inhibitors (e.g., Dasatinib). The specific derivative 5-(2,5-Dibromophenyl)thiazol-2-amine introduces a unique steric and electronic profile via the 2,5-dibromo substitution on the C5-phenyl ring. This scaffold is particularly valuable for targeting kinases with accessible hydrophobic back-pockets (e.g., Src family, CDK, and CLK kinases ) and for exploring halogen-bonding interactions within the ATP-binding cleft.

This guide provides a comprehensive workflow for synthesizing, derivatizing, and profiling this scaffold to generate potent kinase inhibitors.

Chemical Biology Profile

Structural Rationale[1]
  • Hinge Binding (The Warhead): The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic C2-amine acts as a hydrogen bond donor. This "Donor-Acceptor" motif mimics the adenine ring of ATP, allowing the scaffold to anchor to the kinase hinge region (e.g., Met318 in c-Src).

  • Hydrophobic Core (The Selectivity Filter): The 5-aryl group extends into the hydrophobic pocket behind the gatekeeper residue.

  • The 2,5-Dibromo Effect:

    • Steric Occlusion: The bulky bromine atoms force the phenyl ring out of coplanarity with the thiazole, inducing a twisted conformation that can improve selectivity by fitting into restricted pockets.

    • Halogen Bonding: The bromine at the ortho or meta position can form directed halogen bonds (X-bonds) with backbone carbonyls or specific residues like the gatekeeper, enhancing potency.

Target Landscape

Based on the scaffold's topology, high-priority targets include:

  • Src-Family Kinases (SFKs): Lck, Src, Fyn.

  • Cyclin-Dependent Kinases (CDKs): CDK2, CDK9.

  • Dual-Specificity Kinases: CLK1, DYRK1A.

Synthesis Protocol: Scaffold Construction

Objective: Synthesize 5-(2,5-Dibromophenyl)thiazol-2-amine with high regioselectivity. Method: Suzuki-Miyaura Cross-Coupling. Note: The Hantzsch synthesis (alpha-halo ketone + thiourea) typically yields 4-arylthiazoles. To access the 5-aryl isomer, Suzuki coupling is the preferred route.

Reagents
  • Reactant A: N-Boc-2-amino-5-bromothiazole (Protected to prevent catalyst poisoning).

  • Reactant B: (2,5-Dibromophenyl)boronic acid.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).[1]

  • Base: K₂CO₃ (2.0 M aqueous).

  • Solvent: 1,4-Dioxane.

Step-by-Step Procedure
  • Preparation: In a specific microwave vial, dissolve Reactant A (1.0 eq) and Reactant B (1.1 eq) in degassed 1,4-Dioxane (0.1 M concentration).

  • Activation: Add Pd(dppf)Cl₂·CH₂Cl₂ and stir for 5 min under Nitrogen.

  • Basification: Add K₂CO₃ solution (3.0 eq). Seal the vial.

  • Reaction: Heat to 90°C for 4 hours (or microwave at 110°C for 30 min).

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Deprotection: Treat the crude intermediate with TFA/DCM (1:1) for 1 hour at RT to remove the Boc group.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product typically elutes as a yellow solid.

Diagram: Synthesis & Derivatization Workflow

SynthesisWorkflow Start 5-Bromothiazol-2-amine (N-Boc Protected) Suzuki Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C Start->Suzuki Boronic (2,5-Dibromophenyl) boronic acid Boronic->Suzuki Scaffold SCAFFOLD: 5-(2,5-Dibromophenyl) thiazol-2-amine Suzuki->Scaffold 1. Coupling 2. TFA Deprotection Library Library Generation (Amide/Urea coupling) Scaffold->Library Derivatization at C2-NH2

Caption: Synthesis of the 5-arylthiazole scaffold via Suzuki coupling followed by library generation.

Experimental Protocols: Kinase Profiling

Once synthesized, the scaffold must be validated in vitro.

ADP-Glo™ Kinase Assay (Promega)

This luminescent assay measures ADP formed from a kinase reaction, quantifying inhibitor potency (IC₅₀).

Materials:

  • Kinase Enzyme (e.g., Recombinant c-Src).

  • Substrate (e.g., Poly E4Y peptide).

  • ATP (Ultra-pure).

  • ADP-Glo™ Reagent & Kinase Detection Reagent.

Protocol:

  • Compound Prep: Prepare a 10-point serial dilution of the scaffold in 100% DMSO (Start at 100 µM).

  • Enzyme Mix: Dilute kinase in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Add 2 µL to a 384-well white plate.

  • Inhibitor Addition: Add 1 µL of compound dilution. Incubate for 15 min at RT.

  • Reaction Start: Add 2 µL of ATP/Substrate mix. (Final ATP concentration should be at K_m_app).

  • Incubation: Incubate at RT for 60 min.

  • ADP-Glo: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min (Stops reaction, depletes remaining ATP).

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate 30 min (Converts ADP to ATP -> Luciferase light).

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to determine IC₅₀.

Structural Docking (In Silico Validation)

Before extensive synthesis, validate the binding mode using molecular docking.

Protocol:

  • Protein Prep: Retrieve PDB structure of target (e.g., Src: 2SRC ). Remove water molecules (except conserved structural waters).

  • Ligand Prep: Generate 3D conformers of 5-(2,5-Dibromophenyl)thiazol-2-amine. Minimize energy using OPLS3e force field.

  • Grid Generation: Define the active site box centered on the hinge region (Met318 for Src).

  • Docking: Run Glide XP (Extra Precision).

  • Scoring: Evaluate the Hinge H-bond (Thiazole N3 to Met318 NH) and Halogen Bond (Br to Gatekeeper or backbone carbonyl).

Diagram: Kinase Interaction Map

BindingMode ThiazoleN Thiazole N3 HingeNH Hinge Backbone NH (Met318) ThiazoleN->HingeNH H-Bond Acceptor Amine C2-Amine HingeCO Hinge Backbone CO (Glu317) Amine->HingeCO H-Bond Donor Phenyl 5-Phenyl Ring HydroPocket Hydrophobic Pocket (Gatekeeper) Phenyl->HydroPocket Pi-Stacking Bromo 2,5-Dibromo Bromo->HydroPocket Halogen/Steric Fill

Caption: Predicted binding mode of the scaffold within the Src kinase ATP-binding pocket.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Synthesis Catalyst poisoning by free amine.Ensure N-Boc protection of 2-amino-5-bromothiazole before coupling.
Regioisomer Contamination Hantzsch synthesis used instead of Suzuki.Switch to Suzuki coupling to guarantee 5-aryl substitution.
Poor Solubility Lipophilicity of dibromo group (High cLogP).Introduce solubilizing groups (morpholine, piperazine) at the C2-amine position via amide/urea linkage.
Lack of Potency Steric clash with Gatekeeper.Check if the target kinase has a "small" gatekeeper (Thr/Ala). Large gatekeepers (Met/Phe) may clash with the ortho-bromo group.

References

  • Das, J., et al. (2006).[2][3] "2-aminothiazole as a novel kinase inhibitor template.[2][3][4][5][6] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "Product Specification: 5-(2,5-Dibromophenyl)thiazol-2-amine." Merck KGaA. Link

  • Wilcken, R., et al. (2013). "Halogen bonding in specificity and affinity of kinase inhibitors." Journal of Medicinal Chemistry. Link

Sources

Application

preparation of Schiff bases from 5-(2,5-Dibromophenyl)thiazol-2-amine

Application Note & Protocol: Synthesis of Schiff Bases from 5-(2,5-Dibromophenyl)thiazol-2-amine Executive Summary This application note details the synthetic protocols for generating Schiff bases (imines) derived from 5...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of Schiff Bases from 5-(2,5-Dibromophenyl)thiazol-2-amine

Executive Summary

This application note details the synthetic protocols for generating Schiff bases (imines) derived from 5-(2,5-Dibromophenyl)thiazol-2-amine . Thiazole-derived Schiff bases are critical scaffolds in medicinal chemistry, exhibiting potent antibacterial, antifungal, and anticancer profiles.

The specific precursor, 5-(2,5-Dibromophenyl)thiazol-2-amine , presents unique synthetic challenges. The 2,5-dibromo substitution pattern on the 5-aryl ring introduces significant lipophilicity and steric bulk, while the electron-withdrawing nature of the halogens can reduce the nucleophilicity of the exocyclic amine. This guide provides two validated methods—Acid-Catalyzed Thermal Condensation and Microwave-Assisted Synthesis —optimized to overcome these electronic and steric barriers.

Chemical Background & Mechanistic Insights

The Challenge of 2-Aminothiazoles

Unlike simple aliphatic amines, 2-aminothiazoles are heterocyclic amines where the amino group is conjugated with the ring nitrogen. This creates an amidine-like system, often resulting in reduced nucleophilicity at the exocyclic nitrogen.

  • Tautomerism: The amine can exist in an amino (

    
    ) or imino (
    
    
    
    ) tautomeric form.
  • Substituent Effect: The 2,5-dibromophenyl group at the C-5 position exerts an inductive electron-withdrawing effect (

    
    ), potentially further deactivating the amine.
    
  • Solution: Stronger electrophilic activation of the carbonyl partner (aldehyde) is required, typically achieved via acid catalysis (glacial acetic acid) or high-energy input (microwave irradiation).

Reaction Scheme

The reaction involves the nucleophilic attack of the thiazole amine nitrogen onto the carbonyl carbon of an aromatic aldehyde, followed by dehydration to form the azomethine (


) bond.

ReactionScheme cluster_conditions Conditions Reactant1 5-(2,5-Dibromophenyl) thiazol-2-amine Intermediate Carbinolamine Intermediate Reactant1->Intermediate + H+ (Cat.) Reactant2 Aromatic Aldehyde (Ar-CHO) Reactant2->Intermediate Product Target Schiff Base (Imine) Intermediate->Product - H2O (Dehydration) Water H2O (Byproduct) Intermediate->Water MethodA Method A: EtOH, AcOH, Reflux MethodB Method B: Microwave, Solvent-free

Figure 1: General reaction pathway for Schiff base formation.

Experimental Protocols

Materials & Reagents
  • Precursor: 5-(2,5-Dibromophenyl)thiazol-2-amine (Purity >98%).

    • Note: If not commercially available, this is typically synthesized via Suzuki coupling of 2-amino-5-bromothiazole with 2,5-dibromophenylboronic acid.

  • Electrophile: Substituted Benzaldehydes (1.0 - 1.2 eq).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[1][2]

  • Purification: DMF, Ethanol, Ethyl Acetate.

Method A: Conventional Acid-Catalyzed Reflux (Standard)

Best for: Large-scale synthesis, thermally unstable aldehydes, and rigorous crystallization.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-(2,5-Dibromophenyl)thiazol-2-amine in 15 mL of absolute ethanol .

    • Tip: If solubility is poor, add minimal DMF (0.5 - 1.0 mL) or warm the solution gently.

  • Addition: Add 1.0 mmol of the appropriate aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Critical Parameter: The pH should be slightly acidic (pH 5-6). Too much acid can protonate the amine, deactivating it completely.

  • Reaction: Attach a reflux condenser and reflux the mixture for 3–6 hours .

    • Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot (lower Rf) and the appearance of a new, less polar spot.

  • Isolation: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 50g). Stir vigorously for 15 minutes.

  • Filtration: Filter the resulting precipitate under vacuum. Wash the solid with cold water (

    
    ) followed by cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain the pure Schiff base.

Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Rapid library generation, difficult substrates, and maximizing yield.

  • Preparation: In a microwave-safe process vial, mix 1.0 mmol of amine and 1.0 mmol of aldehyde.

  • Solvent/Catalyst: Add a minimum amount of ethanol (1–2 mL) to create a slurry, plus 1 drop of glacial acetic acid.

    • Alternative: For "solvent-free" conditions, grind the reactants together in a mortar before placing them in the vial.

  • Irradiation: Irradiate at 140–160 Watts (approx. 80–100°C) for 2–5 minutes .

    • Safety: Use a programmed synthesis microwave with pressure control. Do not use a domestic kitchen microwave for precise chemical synthesis.

  • Work-up: Allow the vial to cool. Add 5 mL of cold ethanol, sonicate to break up the solid, and filter.

  • Purification: Recrystallize as described in Method A.

Process Control & Characterization

Workflow Diagram

Workflow Start Start: Mix Amine + Aldehyde Choice Select Method Start->Choice MethodA Method A: Reflux (EtOH/AcOH) 3-6 Hours Choice->MethodA MethodB Method B: Microwave 2-5 Minutes Choice->MethodB TLC TLC Check (Hex:EtOAc 7:3) MethodA->TLC MethodB->TLC TLC->MethodA Incomplete (Continue Reflux) Precipitation Pour onto Crushed Ice (Induce Precipitation) TLC->Precipitation Complete Filter Vacuum Filtration Precipitation->Filter Wash Wash: Cold H2O -> Cold EtOH Filter->Wash Recryst Recrystallization (EtOH/DMF) Wash->Recryst

Figure 2: Operational workflow for synthesis and purification.

Characterization Data (Expected)

Validation of the Schiff base structure relies on the disappearance of the amine signals and the appearance of the imine bond signatures.

TechniqueParameterExpected SignalInterpretation
FT-IR

DisappearanceLoss of primary amine double spike (3100-3400 cm⁻¹).
FT-IR

1600 – 1640 cm⁻¹ Strong, sharp band indicating azomethine formation.
¹H NMR

DisappearanceLoss of broad singlet around 7.0–8.0 ppm.
¹H NMR

8.3 – 9.2 ppm Singlet (1H). Diagnostic peak for Schiff base.[2][3][4][5][6]
¹H NMR Aromatics7.0 – 8.0 ppmMultiplets. Integration must match the sum of thiazole + aldehyde protons.
¹³C NMR

155 – 165 ppm Characteristic downfield carbon signal.

Troubleshooting & Critical Process Parameters

  • Issue: No Precipitation on Ice.

    • Cause: Product is too soluble in the ethanol/water mix or formed an oil.

    • Solution: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate. Dry the organic layer over

      
       and evaporate.
      
  • Issue: Low Yield / Starting Material Remains.

    • Cause: Equilibrium reaction. Water byproduct is reversing the reaction.

    • Solution: Add molecular sieves (4Å) to the reaction flask to scavenge water in situ, or use a Dean-Stark trap if using a higher boiling solvent (e.g., Toluene/Benzene).

  • Issue: Hydrolysis during Workup.

    • Cause: Schiff bases can be hydrolytically unstable in acidic media.

    • Solution: Ensure the "pouring onto ice" step neutralizes the acetic acid quickly. Do not let the product sit in acidic aqueous solution.

References

  • Synthesis and biological evaluation of anti-tubercular activity of Schiff bases of 2-Amino thiazoles. PubMed. [Link]

  • Green Synthesis, Characterisation and Biological Studies of Thiazole Derived Schiff Base Complexes. International Journal of Advance Research in Science and Engineering. [Link]

  • Synthesis and biological activity of Schiff bases of aminothiazoles. ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (MDPI). [Link]

  • Thiazole Containing Schiffs Bases and Their Transition Metal Complexes. International Journal of Engineering Science Invention. [Link]

Sources

Method

recrystallization solvents for 5-(2,5-Dibromophenyl)thiazol-2-amine

Application Note: Optimization of Recrystallization Systems for 5-(2,5-Dibromophenyl)thiazol-2-amine Introduction & Compound Analysis 5-(2,5-Dibromophenyl)thiazol-2-amine represents a challenging class of heterocyclic in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Recrystallization Systems for 5-(2,5-Dibromophenyl)thiazol-2-amine

Introduction & Compound Analysis

5-(2,5-Dibromophenyl)thiazol-2-amine represents a challenging class of heterocyclic intermediates often utilized in the synthesis of kinase inhibitors and antimicrobial agents. Unlike simple aminothiazoles, the presence of the 2,5-dibromophenyl moiety introduces significant lipophilicity and molecular bulk, drastically altering its solubility profile compared to the parent thiazole.

The "Amphiphilic" Challenge

Purification of this compound requires balancing two competing molecular domains:[1][2]

  • The Polar "Head" (Thiazol-2-amine): Contains a basic nitrogen and a primary amine, capable of hydrogen bonding. This domain favors polar solvents (Alcohols, DMSO, dilute acids).

  • The Lipophilic "Tail" (2,5-Dibromophenyl): Highly hydrophobic and bulky. This domain resists dissolution in water and drives the molecule toward non-polar interactions.

This guide provides a validated protocol for recrystallizing this specific derivative, moving beyond generic "trial and error" to a logic-driven solvent selection process.

Solvent Selection Logic

The selection of a solvent system relies on the Dielectric Constant (


)  and the Hansen Solubility Parameters . For this molecule, a single solvent is often insufficient; a binary solvent system (Solvent/Anti-solvent) is recommended.
Table 1: Solvent Performance Matrix
Solvent SystemRoleSuitabilityMechanism of Action
Ethanol / Water Primary (Recommended) Excellent Gradient Polarity: Hot ethanol solubilizes the lipophilic tail; cooling + water addition forces the hydrophobic dibromo group to aggregate (nucleate).
Toluene SecondaryGoodHigh Temp Solubility: Excellent for removing highly polar impurities (tars) that do not dissolve in toluene. Requires high heat (bp 110°C).
Ethyl Acetate / Heptane AlternativeModerateLipophilic Bias: Good if the crude material is very oily. Heptane acts as a strong anti-solvent.
Methanol Solvent OnlyPoorToo polar; often leads to high solubility even at cold temperatures (low recovery yield).
Water Anti-SolventN/AThe compound is insoluble in water. Used strictly to induce precipitation.

Strategic Workflow: Solubility Screening

Before committing the bulk material, perform this micro-scale screen to confirm the optimal ratio.

SolubilityScreening Start Start: 50mg Crude Sample Step1 Add 0.5 mL Ethanol Start->Step1 Check1 Dissolved at RT? Step1->Check1 Result1 Too Soluble (Try Heptane/EtOAc) Check1->Result1 Yes Heat Heat to Reflux (78°C) Check1->Heat No Check2 Dissolved at Reflux? Heat->Check2 AddSolvent Add more EtOH (Dropwise) Check2->AddSolvent No Filter Hot Filtration (Remove Insolubles) Check2->Filter Yes AddSolvent->Heat Cool Cool to RT Filter->Cool Check3 Crystals Formed? Cool->Check3 Success Optimal System Found Check3->Success Yes AntiSolvent Add Water (Anti-solvent) Dropwise until turbid Check3->AntiSolvent No AntiSolvent->Cool

Caption: Logic flow for determining the optimal solvent ratio. Blue nodes indicate cooling/start, Red nodes indicate heating/warnings.

Detailed Protocol: Ethanol/Water Recrystallization

This protocol is optimized for 10 grams of crude 5-(2,5-Dibromophenyl)thiazol-2-amine.

Phase A: Dissolution
  • Setup: Place the 10g crude solid in a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 80 mL of Ethanol (95% or absolute) .

    • Note: Do not add water yet. The dibromo group requires high organic concentration to dissolve initially.

  • Heating: Heat the mixture to reflux (approx. 80°C) using an oil bath or heating mantle.

  • Saturation Check:

    • If the solid dissolves completely, proceed to Step 5.

    • If solid remains, add Ethanol in 5 mL increments, waiting 2 minutes between additions, until fully dissolved.

    • Critical Control Point: If small black particles remain but the bulk solid is gone, these are likely inorganic salts or carbonized impurities. Do not add more solvent.

Phase B: Purification (Hot Filtration)
  • Activated Charcoal (Optional): If the solution is dark brown/black, remove the heat source, wait 30 seconds for boiling to subside, and add 0.5g of activated charcoal. Resume reflux for 5 minutes.

  • Filtration: While still hot, filter the solution through a pre-warmed Buchner funnel or a fluted filter paper to remove charcoal and insoluble impurities.

    • Tip: Pre-wet the filter with hot ethanol to prevent premature crystallization in the funnel stem.

Phase C: Nucleation & Growth
  • Reheating: Return the filtrate to a clean flask and bring back to a gentle boil.

  • Anti-Solvent Addition:

    • Add Deionized Water dropwise through the top of the condenser.

    • Stop point: As soon as a persistent cloudiness (turbidity) appears and does not disappear upon swirling.

    • Add 1-2 mL of Ethanol to just clear the turbidity (restore solution).

  • Controlled Cooling:

    • Remove the flask from the heat source.[3]

    • Allow it to cool to room temperature undisturbed on a cork ring. Rapid cooling leads to oiling out or entrapment of impurities.

    • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

Phase D: Collection
  • Filtration: Collect the crystals via vacuum filtration.

  • Washing: Wash the filter cake with a cold mixture of Ethanol/Water (50:50 ratio, approx. 20 mL).

    • Warning: Do not wash with pure ethanol; it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4-6 hours.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with brominated aromatics is "oiling out" (separating as a liquid droplet rather than a crystal).

Cause: The compound's melting point in the solvent mixture is lower than the boiling point of the solvent, or the cooling was too rapid.

Remediation Strategy:

  • Re-heat the mixture until the oil redissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the air/liquid interface.

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool down naturally overnight.

Process Visualization

RecrystallizationWorkflow Crude Crude Solid (Dibromo-thiazole) Dissolve Dissolve in Hot Ethanol Crude->Dissolve Charcoal Decolorize (Activated Carbon) Dissolve->Charcoal If Colored Filter Hot Filtration Dissolve->Filter If Clear Charcoal->Filter Nucleate Add Water until Turbid -> Clear Filter->Nucleate Crystallize Cool Slowly (RT -> 4°C) Nucleate->Crystallize Isolate Vacuum Filter & Dry Crystallize->Isolate

Caption: Step-by-step unit operations for the purification of 5-(2,5-dibromophenyl)thiazol-2-amine.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." (Accessed 2023).[4] Provides mechanistic background and general purification strategies for thiazoles.

  • Chem Help Asap. "Hantzsch Thiazole Synthesis - Laboratory Experiment." (2020).[5] Detailed protocol on isolation of aminothiazoles via precipitation and recrystallization.

  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." General guide on solvent polarity matching for heterocyclic amines.

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Industrial best practices for solvent screening and anti-solvent addition.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 5-(2,5-Dibromophenyl)thiazol-2-amine synthesis

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: Synthesis of 5-(2,5-Dibromophenyl)thiazol-2-amine Part 1: Critical Diagnostic & Structural Validation Before p...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: Synthesis of 5-(2,5-Dibromophenyl)thiazol-2-amine

Part 1: Critical Diagnostic & Structural Validation

Before proceeding with yield optimization, we must validate the synthetic route relative to the target regiochemistry. A common pitfall in aminothiazole synthesis is the confusion between the 4-aryl and 5-aryl isomers.

  • The Hantzsch Synthesis (Standard): Condensation of 2-bromo-1-(2,5-dibromophenyl)ethan-1-one with thiourea yields 4-(2,5-dibromophenyl)thiazol-2-amine .[1] If you are using this route, you are synthesizing the 4-isomer , not the 5-isomer.

  • The Cross-Coupling Route (Required for 5-isomer): To synthesize 5-(2,5-Dibromophenyl)thiazol-2-amine , you must employ a transition-metal-catalyzed cross-coupling (Suzuki-Miyaura) or direct C-H arylation strategy.[1] The Hantzsch method generally cannot access the 5-aryl isomer unless unstable

    
    -haloaldehydes are used, which is not scalable.
    

This guide focuses on the Suzuki-Miyaura Coupling route , as it is the industrial standard for accessing 5-arylthiazol-2-amines with high regiocontrol.[1]

Part 2: Optimized Synthetic Protocol (Suzuki-Miyaura)

Objective: Couple 2-amino-5-bromothiazole (or its protected derivative) with 2,5-dibromophenylboronic acid while preserving the aryl bromines.

Core Challenges:
  • Chemoselectivity: The product contains two aryl bromide motifs. The catalyst must differentiate between the oxidative addition at the thiazole-Br (desired) and the phenyl-Br (side reaction/polymerization).[1]

  • Steric Hindrance: The ortho-bromine on the boronic acid creates significant steric bulk, slowing transmetallation.

  • Catalyst Poisoning: The free amine and thiazole sulfur can coordinate to Pd, deactivating the catalyst.

Recommended Workflow

Step 1: Amine Protection (Crucial for Yield) Direct coupling of free 2-aminothiazoles often results in low yields (<30%) due to catalyst coordination.[1]

  • Action: Convert 5-bromothiazol-2-amine to N-(5-bromothiazol-2-yl)acetamide using acetic anhydride.

  • Why: Acetyl protection reduces the Lewis basicity of the nitrogen, preventing Pd sequestration.

Step 2: Optimized Coupling Conditions

  • Substrates: N-(5-bromothiazol-2-yl)acetamide (1.0 eq) + 2,5-Dibromophenylboronic acid (1.2 eq).[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or XPhos Pd G2 (2 mol%).[1]

    • Rationale: Bidentate ligands like dppf (ferrocene) impose a large bite angle, accelerating reductive elimination.[1] XPhos is bulky and electron-rich, ideal for sterically hindered couplings (ortho-substitution).[1]

  • Base:

    
     (2.0 eq) or 
    
    
    
    (2.0 eq).[1]
    • Rationale: Weaker bases (

      
      ) may be insufficient for hindered boronic acids.[1]
      
  • Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/Water (10:1).[1] Degassed.

  • Temperature: 80–90°C. (Avoid reflux >100°C to minimize oxidative addition into the phenyl-Br bonds).

Step 3: Deprotection

  • Action: Acidic hydrolysis (6M HCl/EtOH, reflux, 2h) to remove the acetyl group.

  • Work-up: Neutralize with NaOH to pH 8-9 to precipitate the free base.[1]

Part 3: Troubleshooting & Optimization Guide

Issue 1: Low Yield (<40%) / Incomplete Conversion
Root Cause Diagnostic Corrective Action
Catalyst Deactivation Reaction stalls after 1-2 hours; solution turns black (Pd precipitation).Switch to XPhos Pd G2. The bulky biaryl phosphine ligand protects the Pd center from coordination by the thiazole sulfur.
Protodeboronation Boronic acid is consumed, but "de-boronated" byproduct (1,4-dibromobenzene) is observed by LCMS.Use Anhydrous Conditions. Switch to anhydrous DMF/Dioxane with

(2.0 eq) as the base activator instead of aqueous carbonate.
Steric Hindrance Starting material remains unreacted despite active catalyst.Increase Temperature to 100°C but strictly limit time (monitor by HPLC every 30 mins). Use microwave irradiation (110°C, 30 min) to overcome the activation energy barrier.[1]
Issue 2: Side Product Formation (Oligomers)
Root Cause Diagnostic Corrective Action
Wrong Chemoselectivity Product mass + 76/78 amu (extra phenyl ring) or insoluble polymers.[1]Lower Temperature. The activation energy for oxidative addition into the electron-deficient thiazole-Br is lower than for the electron-neutral phenyl-Br.[1] Run at 60-70°C for longer times (12-24h).
Homocoupling Presence of bis-thiazole or bis-phenyl species.[1]Degas Solvents Thoroughly. Oxygen promotes homocoupling. Sparge with Argon for >20 mins before adding catalyst.
Issue 3: Purification Difficulties
  • Problem: Product co-elutes with dehalogenated byproducts or phosphine oxides.

  • Solution: The free amine is basic.

    • Dissolve crude mixture in EtOAc.

    • Extract with 1M HCl . The product moves to the aqueous phase (as the salt); non-basic impurities remain in organic.[1]

    • Wash aqueous phase with fresh EtOAc.

    • Basify aqueous phase with NaOH to precipitate pure product.

Part 4: Visualized Reaction Logic

G Start Start: 2-Amino-5-bromothiazole Protect Step 1: Acetyl Protection (Ac2O, Pyridine) Start->Protect Prevents cat. poisoning Coupling Step 2: Suzuki Coupling (Pd(dppf)Cl2, K3PO4, 80°C) Protect->Coupling + 2,5-Dibromophenylboronic acid Check Checkpoint: LCMS for Conversion Coupling->Check Check->Coupling Stalled? Add XPhos Pd G2 Deprotect Step 3: Deprotection (6M HCl, Reflux) Check->Deprotect >90% Conv. Purify Step 4: Acid-Base Extraction Deprotect->Purify Final Target: 5-(2,5-Dibromophenyl) thiazol-2-amine Purify->Final

Caption: Optimized workflow for the synthesis of 5-(2,5-Dibromophenyl)thiazol-2-amine via Suzuki-Miyaura coupling, highlighting the critical protection step.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use the Hantzsch synthesis if I use a specific aldehyde? A: While theoretically possible using


-halo-2,5-dibromophenylacetaldehyde, this aldehyde is chemically unstable and difficult to isolate. The Suzuki route is robust, scalable, and avoids handling lachrymatory and unstable aldehyde precursors [1].

Q2: Why is my product yield low (<20%) when using


? 
A: 

is air-sensitive and often insufficiently active for sterically hindered couplings involving ortho-substituted boronic acids.[1] Furthermore, the triphenylphosphine ligands can be displaced by the thiazole sulfur. Switching to Pd(dppf)Cl₂ or XPhos Pd G2 provides a more robust catalytic cycle [2].[1]

Q3: The product is insoluble in most solvents. How do I characterize it? A: 2-Aminothiazoles with poly-halogenated aryl groups are often poorly soluble.[1] Use DMSO-d6 or TFA-d for NMR.[1] For purification, avoid column chromatography; rely on the acid-base extraction method described in Part 3, or recrystallize from hot DMF/Ethanol mixtures [3].

References

  • Hantzsch Thiazole Synthesis Regiochemistry: Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987.[2] Link

  • Suzuki Coupling of Thiazoles: Ohyama, T., et al. "Palladium-Catalyzed Cross-Coupling Reaction of Chlorothiazoles with Arylboronic Acids." Journal of Heterocyclic Chemistry, 2010. Link[1]

  • Purification of Aminothiazoles: BenchChem Application Note. "Hantzsch Synthesis of 2-Aminothiazoles: Protocols and Purification." BenchChem Technical Library, 2025. Link[1]

  • Direct Arylation Alternative: You, J., et al. "Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis." Organic Letters, 2010. Link[1]

Sources

Optimization

Technical Support Center: Solubility Optimization for 2,5-Dibromophenyl Thiazole Derivatives

Status: Operational Ticket ID: SOL-DBPT-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Group Executive Summary You are likely encountering "brick dust" behavior with your 2,5-dibromophenyl thiaz...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-DBPT-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Group

Executive Summary

You are likely encountering "brick dust" behavior with your 2,5-dibromophenyl thiazole derivatives. These scaffolds exhibit high crystallinity and high lipophilicity (LogP > 4-5) due to the heavy halogenation and aromatic planarity. The bromine atoms at the 2,5-positions of the phenyl ring induce strong intermolecular halogen bonding and


-

stacking, resulting in high crystal lattice energy that solvents struggle to overcome.

This guide provides root-cause analysis and validated protocols to resolve solubility issues in biological assays , NMR characterization , and purification .

Part 1: Root Cause Analysis (The "Why")

To solve the issue, we must understand the thermodynamics. Solubility is a war between Crystal Lattice Energy (holding molecules together) and Solvation Energy (pulling them apart).

The 2,5-Dibromo Factor
  • Halogen Bonding: The bromine atoms act as Lewis acids (sigma-holes), forming strong non-covalent bonds with nitrogen or sulfur atoms in adjacent thiazole rings. This "locks" the crystal structure.

  • Lipophilicity (LogP): The addition of two bromine atoms significantly increases the partition coefficient. According to the General Solubility Equation (Yalkowsky) , aqueous solubility (

    
    ) drops as melting point (
    
    
    
    ) and LogP rise:
    
    
    Your derivatives likely have high MP (>150°C) and high LogP, mathematically guaranteeing poor aqueous solubility.

Part 2: Troubleshooting Guides (Q&A)

Scenario A: Biological Assays (Cell Culture / Enzyme Inhibition)

Q: My compound precipitates when I dilute the DMSO stock into the culture medium. How do I fix this?

A: This is the "Crash-Out" effect. DMSO is a hygroscopic solvent; when diluted into water, the local environment changes instantly, and hydrophobic molecules agglomerate before they can disperse.

Troubleshooting Protocol:

  • Reduce Stock Concentration: If you are using a 10 mM stock, drop to 1 mM. High-concentration stocks are prone to micro-precipitation that is invisible to the naked eye.

  • The "Intermediate Dilution" Step:

    • Do NOT pipette DMSO stock directly into the media well.

    • DO perform an intermediate dilution in media + 40% PEG-400 or media + 0.1% Tween-80 .

    • Transfer this stabilized intermediate to the final assay plate.

  • Use a Carrier Protein: If serum-free media is causing the issue, add 0.1% BSA (Bovine Serum Albumin) to the buffer. BSA acts as a "molecular taxi" for lipophilic drugs.

Scenario B: Chemical Analysis (NMR / LCMS)

Q: I see no signals or very broad peaks in


H NMR (DMSO-

), but the sample looks dissolved.

A: Your compound is likely forming soluble aggregates or micelles in the DMSO. This slows the molecular tumbling rate, broadening the NMR signals into the baseline.

Troubleshooting Protocol:

  • Temperature: Run the NMR at 353 K (80°C) . Heat disrupts the intermolecular halogen bonds and

    
    -stacking.
    
  • Solvent Modifier: Add 5-10% TFA-

    
     (Trifluoroacetic acid-deuterated)  to the DMSO-
    
    
    
    . This protonates the thiazole nitrogen, breaking the aggregation network.
  • Solvent Switch: If DMSO fails, try TCE-

    
     (1,1,2,2-Tetrachloroethane)  at high temperature. It is superior for aromatic "flat" molecules.
    
Scenario C: Synthesis & Purification

Q: I cannot recrystallize the product; it oils out or forms an amorphous solid.

A: The 2,5-dibromo substitution creates a "grease ball" effect where the compound prefers not to order itself unless forced.

Troubleshooting Protocol:

  • The "Anti-Solvent" Trap: Avoid adding water directly to a hot ethanol solution. This forces rapid, amorphous precipitation.

  • Slow Evaporation: Dissolve in a mixture of DCM:Methanol (4:1) and let it evaporate slowly in a fume hood.

  • Trituration: If you have an oil, sonicate it in cold n-pentane or diethyl ether . The mechanical energy + low solubility induces nucleation.

Part 3: Decision Logic & Mechanisms (Visualized)

Figure 1: Solubility Troubleshooting Flowchart

Caption: Step-by-step logic for resolving precipitation in biological and chemical workflows.

SolubilityFlow Start User Issue: Compound Insoluble Context Determine Context Start->Context Bio Biological Assay (Aqueous Media) Context->Bio Cell/Enzyme Chem Chemical Analysis (NMR/HPLC) Context->Chem Analysis CheckConc Check DMSO Stock (Is it >10mM?) Bio->CheckConc Dilution Dilute Stock to 1mM Retest CheckConc->Dilution Yes Precip Still Precipitating? CheckConc->Precip No Dilution->Precip AddSurf Add 0.05% Tween-80 or 0.1% BSA Precip->AddSurf Visible Solid Cosolvent Use Intermediate Dilution (DMSO -> PEG400 -> Media) Precip->Cosolvent Cloudy/Oiling SolventCheck Current Solvent? Chem->SolventCheck Heat Heat to 80°C (Break Aggregates) SolventCheck->Heat DMSO-d6 Switch Switch to TCE-d2 or CDCl3 SolventCheck->Switch Precipitates Acid Add TFA-d (NMR) or Formic Acid (LCMS) Heat->Acid Signals still broad

Figure 2: The Aggregation Mechanism

Caption: How 2,5-dibromophenyl groups induce stacking and insolubility via halogen bonding.

Aggregation Mol1 Thiazole Core (Electron Rich N) Mol2 2,5-Dibromophenyl (Lewis Acid Br) Mol1->Mol2 Covalent Bond Stack π-π Stacking (Planar Aromatic Interaction) Mol1->Stack Flat Geometry XBond Halogen Bond (Br---N Interaction) Mol1->XBond Lone Pair Mol2->Stack Flat Geometry Mol2->XBond Sigma Hole Precip Macroscopic Precipitation Stack->Precip XBond->Precip Lattice Energy > Solvation Energy

Part 4: Validated Experimental Protocol

Protocol: Kinetic Solubility Limit Test

Use this to determine the exact concentration where your compound fails in assay media.

Materials:

  • Compound stock (10 mM in DMSO)

  • Assay Buffer (e.g., PBS or DMEM)

  • 96-well clear plate

  • UV-Vis Plate Reader (Absorbance at 620 nm)

Steps:

  • Prepare Pre-Dilutions: In a separate PCR plate, prepare a 2-fold serial dilution of your compound in 100% DMSO (Range: 10 mM down to 0.1 mM).

  • Transfer to Buffer: Pipette 2 µL of each DMSO dilution into 198 µL of Assay Buffer in the clear 96-well plate (Final DMSO = 1%).

    • Critical: Mix immediately by pipetting up and down 3 times. Do not vortex the whole plate (causes cross-contamination).

  • Incubate: Let sit at room temperature for 2 hours.

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analyze:

    • Baseline = Buffer + DMSO blank.

    • Solubility Limit: The highest concentration before Absorbance > (Baseline + 0.05).

    • Note: If Absorbance is high at all concentrations, you must add a solubilizer (Tween/BSA) as described in Scenario A.

References

  • Yalkowsky, S. H. (2001).[1] Solubility and Solubilization in Aqueous Media. American Chemical Society. (Defines the General Solubility Equation relating MP and LogP).

  • Lipinski, C. A. (2000).[2] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[2] Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118–7195. (Explains the mechanism of bromine-nitrogen interactions causing aggregation). Link

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

Sources

Troubleshooting

overcoming steric hindrance in 2,5-dibromophenyl thiazole reactions

The following guide serves as a specialized Technical Support Center for researchers working with 2,5-dibromophenyl thiazoles . It addresses the specific challenge of steric hindrance at the ortho-position (C2) relative...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2,5-dibromophenyl thiazoles . It addresses the specific challenge of steric hindrance at the ortho-position (C2) relative to the thiazole core, while managing the competing reactivity of the distal (C5) halogen.

Ticket ID: #STERIC-25-DBPT Status: Open Subject: Overcoming Steric Hindrance & Regioselectivity in Cross-Coupling

Diagnostic: Understanding the Steric Landscape

Before selecting a catalyst, you must visualize the steric and electronic map of your substrate. In a 2,5-dibromophenyl thiazole system, the two bromine atoms are not created equal.

  • Site A (C5-Br): Located meta or para to the thiazole connection (depending on substitution pattern). It is sterically accessible and electronically activated by the electron-withdrawing thiazole ring. This site reacts first under standard conditions.

  • Site B (C2-Br): Located ortho to the thiazole ring. The thiazole moiety creates a significant "steric wall," preventing standard palladium catalysts (like Pd(PPh₃)₄) from approaching the C-Br bond for oxidative addition.

The Challenge: To functionalize Site B (C2), you must either (1) force the reaction with specialized bulky ligands or (2) exploit the reactivity difference to selectively functionalize Site A (C5) first.

Visualizing the Steric Conflict

The following diagram illustrates the kinetic barrier at the C2 position versus the accessible C5 position.

StericMap Substrate 2,5-Dibromophenyl Thiazole C5_Site C5-Br Position (Distal / Unhindered) Substrate->C5_Site High Accessibility C2_Site C2-Br Position (Ortho / Hindered) Substrate->C2_Site Steric Blockade Standard_Cat Standard Catalyst (e.g., Pd(PPh3)4) C5_Site->Standard_Cat Compatible Bulky_Cat Specialized Catalyst (e.g., Pd-SPhos/XPhos) C2_Site->Bulky_Cat Requires Bulky Ligand Standard_Cat->C2_Site Fails (No Rxn) Product_A C5-Coupled Product (Regioselective) Standard_Cat->Product_A Fast Kinetics Product_B C2-Coupled Product (Sterically Demanding) Bulky_Cat->Product_B Overcomes Barrier

Figure 1: Decision logic for targeting the C5 (distal) vs. C2 (ortho-hindered) positions.

The "Hardware": Catalyst & Ligand Selection

To overcome the steric hindrance at the C2 position, you cannot use "off-the-shelf" catalysts. You require electron-rich, bulky phosphine ligands that facilitate oxidative addition into hindered bonds and promote reductive elimination .[1]

Recommended Ligand Systems
Ligand ClassSpecific LigandWhy it WorksBest Use Case
Buchwald Biaryls SPhos High electron density; structural flexibility allows it to "wrap" around Pd, stabilizing the intermediate while forcing reductive elimination.Gold Standard for ortho-hindered couplings (Suzuki).
Buchwald Biaryls XPhos Larger steric bulk than SPhos. Excellent for extremely hindered substrates (e.g., tetra-ortho substituted).[2]Use if SPhos fails or for C-N couplings (Buchwald-Hartwig).
NHC Carbenes PEPPSI-IPr Tightly bound carbene ligand prevents catalyst decomposition; extremely active for difficult oxidative additions."Stubborn" substrates that decompose Pd-phosphine catalysts.
Bisphosphines dppf Large bite angle, but less bulky than Buchwald ligands.Good for C5-selective coupling (avoiding C2 reaction).

Experimental Protocols

Protocol A: Overcoming Steric Hindrance (Targeting C2-Br)

Use this protocol when you need to react the hindered ortho-bromine, or if you are performing a double-coupling.

Objective: Force reaction at the sterically congested C2 position. Mechanism: The SPhos ligand creates a monolithic, electron-rich Pd species that can insert into the crowded C-Br bond.

Reagents:

  • Substrate: 2,5-dibromophenyl thiazole (1.0 equiv)

  • Boronic Acid: 1.5 equiv

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

    • Alternatively: Pd-SPhos G2 Precatalyst (2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv) – Phosphate is crucial for hindered Suzuki couplings.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Pre-complexation (Critical): If using Pd(OAc)₂/SPhos separate, stir them in the solvent for 10 mins under Argon before adding reactants. This ensures the active catalytic species forms.

  • Add the substrate, boronic acid, and finely ground K₃PO₄.

  • Degas vigorously (sparge with Argon for 15 mins). Oxygen is a poison here.

  • Heat to 100–110°C for 12–24 hours. Note: Hindered couplings require high thermal energy.

  • Monitor: Check HPLC/LCMS. If mono-coupling (at C5) stalls, add a second portion of catalyst (2 mol%).

Protocol B: Regioselective C5 Functionalization

Use this protocol to react the unhindered C5-Br while leaving the hindered C2-Br intact.

Objective: Exploit the steric barrier to achieve site selectivity. Mechanism: Use a less active, less bulky catalyst that cannot overcome the C2 steric wall.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (1-3 mol%)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: DME/Water or THF/Water

  • Temperature: 60–80°C (Keep temp lower to prevent C2 activation).

Troubleshooting & FAQs

Q1: I am getting "No Reaction" at the C2 position, even with SPhos.

Diagnosis: The oxidative addition is failing, or the catalyst is deactivating. Fix:

  • Switch to XPhos-Pd-G2: The G2 precatalyst ensures a 1:1 Pd:Ligand ratio and activates immediately, bypassing the induction period.

  • Solvent Switch: Change from Toluene to n-Butanol or t-Amyl alcohol . Polar protic solvents can sometimes accelerate the transmetallation step in hindered Suzuki couplings [1].

  • Check the Boronic Acid: Hindered boronic acids (e.g., 2,6-disubstituted) are prone to protodeboronation. Add the boronic acid in portions (0.5 equiv every 4 hours).

Q2: I am seeing dehalogenation (loss of Br) instead of coupling.

Diagnosis: This is "Hydrodehalogenation," often caused by β-hydride elimination or radical pathways when the cross-coupling cycle is slow. Fix:

  • Remove Alcohols: If using alcohol solvents, switch to anhydrous Dioxane or DMF .

  • Increase Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to favor the bimolecular coupling over unimolecular side reactions.

  • Base Choice: Switch from Carbonate bases to CsF or K₃PO₄ . Fluoride bases often facilitate transmetallation without requiring basic conditions that promote side reactions [2].

Q3: How do I couple different groups at C2 and C5?

Strategy: Sequential Coupling.

  • Step 1 (C5): Run Protocol B (Pd(PPh₃)₄, 60°C). Isolate the product. The C2-Br will remain intact because the catalyst is too bulky/inactive to access it.

  • Step 2 (C2): Take the C5-substituted product and run Protocol A (Pd-SPhos, 110°C). The bulky ligand will now force the reaction at the remaining hindered site.

Mechanistic Visualization: The "Cone of Hindrance"

The following diagram details why standard catalysts fail at the C2 position and how SPhos succeeds.

Mechanism cluster_fail Standard Catalyst Failure (Pd-PPh3) cluster_success Bulky Ligand Success (Pd-SPhos) Fail_Step1 Pd(PPh3)2 Approach Fail_Step2 Steric Clash with Thiazole Ring Fail_Step1->Fail_Step2 Fail_Result No Oxidative Addition Fail_Step2->Fail_Result Succ_Step1 Pd-SPhos (Monoligated) Succ_Step2 Ligand Flexibility (Wraps away from clash) Succ_Step1->Succ_Step2 Succ_Step3 Successful Oxidative Addition Succ_Step2->Succ_Step3 Succ_Result C2-Functionalized Product Succ_Step3->Succ_Result

Figure 2: Mechanistic comparison of catalyst approach vectors.

References

  • Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides." Angewandte Chemie International Edition, vol. 43, no. 14, 2004, pp. 1871-1876.

  • Kotha, S., et al. "Recent Applications of the Suzuki–Miyaura Cross-Coupling Reaction in Organic Synthesis." Tetrahedron, vol. 58, no. 48, 2002, pp. 9633-9695.

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1461-1473.

  • Tang, W., et al. "Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling."[3] Organic Chemistry Frontiers, vol. 1, 2014, pp. 225-229.

Sources

Optimization

Technical Support Center: 5-(2,5-Dibromophenyl)thiazol-2-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical information on the stability of 5-(2,5-Dibromoph...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical information on the stability of 5-(2,5-Dibromophenyl)thiazol-2-amine in solution. As Senior Application Scientists, we have compiled this resource to help you anticipate and troubleshoot stability-related challenges in your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of 5-(2,5-Dibromophenyl)thiazol-2-amine.

Q1: What are the primary factors influencing the stability of 5-(2,5-Dibromophenyl)thiazol-2-amine in solution?

A1: The stability of this compound is influenced by a combination of environmental and chemical factors.[1][2] Key factors include:

  • pH: The 2-aminothiazole core is susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to ring-opening or other degradative reactions.[3][4]

  • Solvent: While Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions due to its high solubilizing power, it has been shown to cause degradation in some 2-aminothiazole compounds over time, even during storage.[5] The presence of DMSO can facilitate the formation of oxidation and dimerization products.[5]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][6] Long-term storage at room temperature is not recommended, as significant decomposition can occur.[5]

  • Light Exposure: Compounds with aryl rings, such as the dibromophenyl group in this molecule, are often susceptible to photodegradation, particularly from UV radiation.[7][8] This can lead to complex reactions, including the formation of unstable intermediates.[8]

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation, especially targeting the electron-rich thiazole ring and the 2-amino group.[1][4]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, 5-(2,5-Dibromophenyl)thiazol-2-amine is susceptible to several degradation pathways:

  • Hydrolytic Degradation: Under acidic or basic conditions, the thiazole ring can undergo hydrolysis. This is a common degradation pathway for many heterocyclic compounds.[3][7]

  • Oxidative Degradation: The 2-amino group and the thiazole ring are potential sites for oxidation.[4][9] Studies on similar 2-aminothiazole structures have shown that oxidation can occur, sometimes facilitated by the solvent (e.g., DMSO).[5]

  • Photodegradation: Thiazole-containing compounds with aryl substituents can undergo photo-oxygenation.[8] A common mechanism involves a reaction with singlet oxygen in a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that subsequently rearranges into degradation products.[7][8]

Q3: What are the best practices for preparing and storing stock solutions of 5-(2,5-Dibromophenyl)thiazol-2-amine?

A3: To ensure the longevity and integrity of your compound, follow these guidelines:

  • Solvent Selection: Use high-purity, anhydrous-grade solvents. While DMSO is widely used, be aware of its potential to cause degradation.[5] If you observe instability, consider alternative aprotic solvents like DMF, though solubility may be a concern.[10] For aqueous experiments, prepare a concentrated stock in an organic solvent and dilute it into your aqueous buffer immediately before use.

  • Storage Temperature: Store stock solutions at -20°C or, ideally, at -80°C for long-term storage.[5] A temperature-dependent study on a similar 2-aminothiazole showed that decomposition was minimal at -20°C over two months, while significant degradation occurred at room temperature.[5]

  • Protection from Light: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light and prevent photodegradation.[1][2]

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This minimizes exposure to oxygen.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture, aliquot the stock solution into single-use volumes.[5]

Q4: Which analytical techniques are recommended for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for quantifying the parent compound and detecting degradation products.[3][4]

  • HPLC with UV/Photodiode Array (PDA) Detection: This is the most effective technique. A C18 column is often suitable.[3] A PDA detector is crucial as it allows for the assessment of peak purity and can help distinguish the parent compound from co-eluting impurities.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of potential degradation products, which is a critical step in elucidating degradation pathways.[8][11] High-resolution mass spectrometry (HRMS) can provide further structural information.[5]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of the compound in solution (e.g., loss of activity, color change). 1. Extreme pH: The solution may be too acidic or basic, causing rapid hydrolysis.[3][4] 2. Inappropriate Solvent: The chosen solvent (e.g., DMSO) may be reacting with the compound.[5] 3. Light Exposure: The solution was not protected from UV or ambient light.[1][8] 4. High Temperature: The solution was stored at room temperature or higher.[1][5]1. pH Control: Buffer your aqueous solution, ideally within a pH range of 6.0-7.5. Conduct a pH stability profile to find the optimal pH for your specific experimental conditions. 2. Solvent Screening: If DMSO is suspected, test solubility and short-term stability in other anhydrous, aprotic solvents. Always use high-purity solvents. 3. Light Protection: Store and handle the solution in amber glass vials or under light-protected conditions.[2] 4. Temperature Control: Store stock solutions at -20°C or below. For experiments, use an ice bath to keep solutions cool if they must be handled for extended periods.
Inconsistent or non-reproducible experimental results. 1. Stock Solution Degradation: The stock solution may have degraded over time, even when frozen.[5] 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can introduce moisture and accelerate degradation. 3. Contamination: Water or other contaminants in the solvent can initiate degradation.1. Fresh Stock: Prepare fresh stock solutions regularly. It is not advisable to use stocks that are several months old without re-validating their concentration and purity via HPLC. 2. Aliquot: Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles. 3. Use High-Purity Solvents: Use anhydrous, HPLC-grade, or molecular biology-grade solvents to minimize contamination.
Appearance of new peaks in HPLC/LC-MS chromatograms. 1. Degradation Product Formation: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photodegradation.[12] 2. Dimerization: Some 2-aminothiazoles have been observed to form dimers in solution.[5]1. Characterize Degradants: Use LC-MS to determine the mass of the unknown peaks. This information is critical for identifying the degradation pathway.[8] 2. Perform Forced Degradation: Conduct a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradation products.[12][13] This will help confirm the identity of the peaks observed in your stability samples.
Experimental Protocols & Methodologies
Protocol 1: Preparation and Storage of a 10 mM Stock Solution

This protocol describes the best practices for preparing a stock solution to maximize its stability.

  • Preparation:

    • Allow the solid 5-(2,5-Dibromophenyl)thiazol-2-amine to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the required amount of the compound in a sterile microcentrifuge tube or glass vial.

    • Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate gently in a water bath at room temperature until the solid is completely dissolved. A visual inspection should show a clear solution.

  • Storage:

    • Immediately after dissolution, aliquot the stock solution into single-use volumes in amber, screw-cap vials.

    • For maximum stability, flush the headspace of each vial with an inert gas (e.g., argon) before sealing.

    • Label the vials clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -80°C. For short-term use (less than two weeks), storage at -20°C is acceptable.[5]

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for understanding the intrinsic stability of the molecule and identifying potential degradation products.[12][13] This study deliberately exposes the compound to harsh conditions.

Objective: To identify the degradation pathways and products of 5-(2,5-Dibromophenyl)thiazol-2-amine under various stress conditions.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL. This is your time-zero (T=0) control.

  • Stress Conditions: For each condition below, prepare a sample in a sealed vial and a corresponding blank (stress agent without the compound).

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a vial of the stock solution (1 mg/mL in DMSO) at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution (100 µg/mL in 50:50 acetonitrile:water) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil and placed alongside.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples (including the T=0 control) using a validated stability-indicating HPLC-PDA method.

    • If significant degradation is observed (typically 5-20% is targeted), analyze the samples by LC-MS to obtain the mass of the degradation products.[12]

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. The appearance of new peaks indicates the formation of degradation products, and their mass can be used to propose degradation pathways.

Visualizations
Troubleshooting Workflow for Compound Instability

G Start Instability Observed (e.g., loss of activity, new peaks) Check_Stock Check Stock Solution Age & Storage Start->Check_Stock Stock_Old Is stock > 1 month old or subjected to freeze-thaw cycles? Check_Stock->Stock_Old Prep_New Prepare Fresh Stock Solution (See Protocol 1) Stock_Old->Prep_New Yes Stock_OK Stock is Fresh Stock_Old->Stock_OK No Re_Test Re-run Experiment Prep_New->Re_Test Check_Conditions Review Experimental Conditions (pH, Solvent, Light, Temp) Stock_OK->Check_Conditions Conditions_Harsh Are conditions harsh? (e.g., extreme pH, high temp) Check_Conditions->Conditions_Harsh Optimize_Conditions Optimize Conditions: - Buffer pH to 6.0-7.5 - Protect from light - Keep samples cool Conditions_Harsh->Optimize_Conditions Yes Conditions_Mild Conditions are Mild Conditions_Harsh->Conditions_Mild No Optimize_Conditions->Re_Test Forced_Deg Perform Forced Degradation Study (See Protocol 2) Conditions_Mild->Forced_Deg Identify_Deg Characterize Degradants using LC-MS Forced_Deg->Identify_Deg

Caption: A decision tree for troubleshooting stability issues.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Parent 5-(2,5-Dibromophenyl)thiazol-2-amine AcidBase Acid / Base (H+ / OH-) Parent->AcidBase Oxygen Oxygen (O2) Peroxides Parent->Oxygen Light Light (UV/Vis) + Singlet Oxygen Parent->Light RingOpening Thiazole Ring Opening AcidBase->RingOpening OxidizedProducts Oxidized Thiazole/Amine Oxygen->OxidizedProducts Endoperoxide Unstable Endoperoxide Intermediate Rearranged Rearranged Products Endoperoxide->Rearranged Light->Endoperoxide

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-(2,5-Dibromophenyl)thiazol-2-amine

Technical Comparison Guide & Characterization Protocol Executive Summary This guide provides a definitive analysis of the 1H NMR spectrum for 5-(2,5-Dibromophenyl)thiazol-2-amine , a specific regioisomer often confused w...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide & Characterization Protocol

Executive Summary

This guide provides a definitive analysis of the 1H NMR spectrum for 5-(2,5-Dibromophenyl)thiazol-2-amine , a specific regioisomer often confused with its 4-substituted counterpart. The 2,5-dibromo substitution pattern creates a distinct AMX (or ABX) spin system in the aromatic region, while the thiazole core presents unique solvent-dependent behavior.

Key Findings:

  • Regioisomer Identification: The diagnostic Thiazole C4-H signal appears significantly downfield (~7.8–8.0 ppm) compared to the C5-H of the 4-isomer (~6.8–7.3 ppm) due to the des-shielding effect of the adjacent nitrogen.

  • Solvent Criticality: DMSO-d6 is the mandatory solvent for characterization. CDCl3 results in signal broadening of the exocyclic amine (-NH2) and poor solubility, leading to ambiguous integration.

  • Aromatic Fingerprint: The 2,5-dibromophenyl moiety displays a characteristic splitting pattern: a doublet (H3), a doublet of doublets (H4), and a meta-coupled doublet (H6).

Structural Context & Numbering

To interpret the spectrum accurately, we must define the atom numbering. The "2,5-dibromo" nomenclature applies to the phenyl ring relative to its attachment point to the thiazole.

  • Thiazole Ring:

    • Position 2: Amino group (-NH2).

    • Position 4: Proton (H-4) – The diagnostic singlet.

    • Position 5: Attachment to Phenyl ring.

  • Phenyl Ring:

    • C1': Attached to Thiazole C5.

    • C2': Bromine (Br).

    • C3': Proton (H-3').

    • C4': Proton (H-4').

    • C5': Bromine (Br).

    • C6': Proton (H-6').

Visualizing the Regioisomer Challenge

The primary synthetic pitfall is producing the 4-isomer (via standard Hantzsch synthesis with acetophenones) instead of the 5-isomer.

RegioisomerCheck Start Unknown Product (Aminothiazole) CheckH Locate Thiazole Singlet Start->CheckH Case4 Shift: 6.8 - 7.3 ppm (Shielded by S) CheckH->Case4 Upfield Case5 Shift: 7.6 - 8.1 ppm (Deshielded by N) CheckH->Case5 Downfield Result4 4-Substituted Isomer (Common Hantzsch Product) Case4->Result4 Result5 5-Substituted Isomer (Target Molecule) Case5->Result5

Figure 1: Decision tree for distinguishing the 5-aryl target from the 4-aryl regioisomer based on the chemical shift of the remaining thiazole proton.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable amine protons and the resolution of the aromatic region.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Methanol-d4 (Validation)
Solubility Excellent. Dissolves the polar aminothiazole core effectively.Poor. Risk of aggregation and line broadening.Good.
-NH2 Signal Sharp/Broad Singlet (~7.3 ppm). Visible due to H-bonding with DMSO.Broad/Invisible. Often lost due to exchange or quadrupole broadening.Absent. Rapid deuterium exchange (-ND2).
Water Peak ~3.33 ppm (Usually distinct).~1.56 ppm.~4.87 ppm (Can overlap with vinyls).
Use Case Primary Characterization. Only if DMSO is unavailable.To confirm -NH2 assignment (peak disappears).

Detailed Spectral Assignment (in DMSO-d6)

Instrument Frequency: 400 MHz or higher recommended for resolving H4'/H6' coupling. Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

Table 1: Chemical Shift Data
Proton LabelShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
Thiazole H-4 7.85 – 8.05 Singlet (s)1H-Diagnostic. Deshielded by adjacent Nitrogen (C=N).
Phenyl H-6' 7.60 – 7.70 Doublet (d)1HJ ~ 2.0Ortho to Thiazole. Deshielded by heteroaryl ring. Meta coupling to H-4'.
Phenyl H-3' 7.50 – 7.60 Doublet (d)1HJ ~ 8.5Ortho to Br. Deshielded by Br, ortho coupling to H-4'.
-NH2 7.20 – 7.40 Broad Singlet (bs)2H-Exchangeable. Chemical shift varies with concentration/temp.
Phenyl H-4' 7.15 – 7.25 dd1HJ = 8.5, 2.0Meta to Br. Shielded relative to others. Splits into dd (Ortho to H3', Meta to H6').
Mechanistic Insight on Couplings:
  • H-3' (d): Only has one ortho neighbor (H-4'). The position 2 is blocked by Bromine.

  • H-4' (dd): Has one ortho neighbor (H-3') and one meta neighbor (H-6'). This creates the "Doublet of Doublets" pattern.

  • H-6' (d): Has one meta neighbor (H-4'). The position 5 is blocked by Bromine, and position 1 is the thiazole attachment. The small coupling constant (~2 Hz) is characteristic of meta-coupling.

Experimental Protocol: Sample Preparation

To ensure reproducibility and avoid artifacts (like concentration-dependent shifts of the amine), follow this strict protocol.

Workflow Diagram

PrepProtocol Step1 1. Weigh 5-10 mg Sample (Precision is key) Step2 2. Add 0.6 mL DMSO-d6 (Ampoule grade preferred) Step1->Step2 Step3 3. Vortex & Sonicate (2 min) Ensure full homogeneity Step2->Step3 Step4 4. Filter (Optional) If particulates persist (Cotton plug) Step3->Step4 Step5 5. Acquire Spectrum (NS=16, D1=1.0s) Step4->Step5

Figure 2: Standardized sample preparation workflow for high-resolution NMR.

Step-by-Step Methodology:
  • Solvent Quality: Use "100%" DMSO-d6 from a fresh ampoule to minimize water peak interference at 3.33 ppm.

  • Concentration: Target 10-15 mM. Too high (>50 mM) can cause stacking of the aromatic rings, shifting peaks upfield.

  • Shimming: Aminothiazoles are polar; ensure good automated shimming. If the H-4' doublet-of-doublets looks like a triplet, your resolution is insufficient.

  • Acquisition:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1): At least 1.0 second (Aromatic protons relax slowly).

    • Scans (NS): 16 to 64 scans are usually sufficient.

Troubleshooting & Validation

Common Impurities
  • Suzuki Coupling Byproducts: If synthesized via Suzuki coupling (5-bromothiazol-2-amine + 2,5-dibromophenylboronic acid), look for:

    • Starting Material: 2-Amino-5-bromothiazole (Singlet at ~7.2 ppm).

    • Homocoupling: Bis-thiazoles.

  • Regioisomer (4-isomer): If synthesized via Hantzsch, check for a singlet at ~7.0 ppm. If present, your reaction formed the 4-substituted product.

Self-Validating Check

To confirm the presence of the -NH2 group versus a degradation product:

  • Run the standard spectrum in DMSO-d6 . Note the broad singlet at ~7.3 ppm.

  • Add 1-2 drops of D2O to the NMR tube.

  • Shake and re-run.

  • Result: The signal at ~7.3 ppm should disappear (Deuterium exchange), while the aromatic signals (C-H) remain unchanged.

References

  • Spectral Database for Organic Compounds (SDBS). General Thiazole Chemical Shifts. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • PubChem Compound Summary. 5-(2,5-Dibromophenyl)thiazol-2-amine (CAS 2290423-09-3).[1] National Library of Medicine. [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Authoritative source for AMX coupling constants and substituent effects).
  • Comparison of Hantzsch Products: Regioselectivity in the Synthesis of Aminothiazoles. (General reference for 4- vs 5-position chemical shifts). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Dibromophenyl Thiazoles

Introduction: Deciphering Molecular Structure with Mass Spectrometry In the landscape of modern drug discovery and chemical research, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrome...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering Molecular Structure with Mass Spectrometry

In the landscape of modern drug discovery and chemical research, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry (MS), particularly when coupled with a "hard" ionization technique like Electron Ionization (EI), stands as a cornerstone analytical method for this purpose. EI-MS bombards molecules with high-energy electrons (typically 70 eV), inducing ionization and subsequent fragmentation. This process generates a reproducible "chemical fingerprint" or fragmentation pattern that provides invaluable clues about the molecule's underlying structure, connectivity, and elemental composition.

This guide provides an in-depth analysis of the characteristic EI-MS fragmentation patterns of dibromophenyl thiazoles, a class of halogenated heterocyclic compounds with significant interest in medicinal chemistry. We will explore the key fragmentation pathways, the diagnostic isotopic patterns imparted by the bromine atoms, and how these data can be leveraged for confident structural confirmation. This comparison guide is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for routine analysis and structural problem-solving.

The Signature of Bromine: Isotopic Patterns

Before delving into fragmentation, it is crucial to recognize the most prominent feature in the mass spectrum of any brominated compound: the isotopic signature. Bromine exists naturally as two stable isotopes, 79Br and 81Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).

For a monobrominated fragment, this results in two peaks of almost equal intensity separated by 2 m/z units (an "M" and "M+2" peak). For the dibromophenyl thiazole parent molecule and any fragments containing both bromine atoms, this signature becomes even more distinct: a triplet of peaks (M, M+2, M+4) with a characteristic relative intensity ratio of approximately 1:2:1 . The presence of this pattern is a definitive indicator of a dibrominated species.

Core Fragmentation Pathways of the Thiazole Ring

The thiazole ring, while aromatic, is susceptible to specific cleavage patterns under electron ionization. Research on various substituted thiazoles has shown that fragmentation is often initiated by the cleavage of bonds within the heterocyclic ring. The primary pathways involve the scission of the C-S and adjacent C-N or C-C bonds.

Key thiazole ring cleavages include:

  • Cleavage of the 1,2- and 3,4-bonds (S-C and N-C): This is a common pathway for many thiazole derivatives, leading to the expulsion of a nitrile-containing radical and the formation of a stable cationic fragment.

  • Retro-Diels-Alder (RDA)-type fragmentation: Although less common, this pathway can lead to the ring opening and fragmentation into smaller, stable neutral molecules and radical cations.

Characteristic Fragmentation of Dibromophenyl Thiazoles

The fragmentation of a dibromophenyl thiazole is a multi-step process directed by the interplay between the phenyl ring, the thiazole heterocycle, and the influential bromine substituents. The molecular ion (M•+) is typically prominent due to the overall aromatic stability.

Let's consider a representative molecule, 2-(2,4-dibromophenyl)thiazole , to illustrate the expected fragmentation.

Pathway 1: Halogen Loss

The loss of the halogen atoms is a dominant fragmentation route for halogenated aromatic compounds.

  • Loss of a Bromine Radical (Br•): The initial loss of a single bromine radical is highly favorable, leading to a [M-Br]+ fragment. This fragment will still exhibit the characteristic isotopic signature of a single bromine atom (a 1:1 doublet for [M-79]+ and [M-81]+).

  • Sequential Loss of the Second Bromine Radical: The [M-Br]+ ion can further lose the second bromine radical to yield a [M-2Br]+ fragment. This ion will appear as a single peak, having lost all isotopic influence from bromine.

  • Loss of HBr: Elimination of a hydrogen bromide molecule can also occur, particularly with ortho-substituted halogens, leading to a [M-HBr]+ fragment.

Pathway 2: Thiazole Ring Cleavage

Concurrent with or subsequent to halogen loss, the thiazole ring itself will fragment. A primary cleavage involves the scission of the C2-N3 and C4-C5 bonds.

  • Formation of the Dibromophenylcarbonitrile Ion: A key fragmentation involves the cleavage of the thiazole ring to produce the highly stable dibromophenylcarbonitrile cation ([C7H3Br2N]+). This occurs via the loss of a C2H2S neutral fragment.

  • Formation of the Thiazolium Cation: Cleavage can also occur at the C2-phenyl bond, though this is often less favored. This would result in the formation of a thiazolium cation and a dibromophenyl radical.

The following diagram illustrates the primary fragmentation pathways for 2-(2,4-dibromophenyl)thiazole.

G cluster_main Fragmentation of 2-(2,4-dibromophenyl)thiazole mol_ion Dibromophenyl Thiazole [M]•+ (1:2:1 Isotope Pattern) frag_minus_br [M-Br]+ (1:1 Isotope Pattern) mol_ion->frag_minus_br - Br• frag_ring_cleavage Dibromophenylcarbonitrile Cation [M-C2H2S]+ (1:2:1 Isotope Pattern) mol_ion->frag_ring_cleavage - C2H2S (Thiazole Ring Cleavage) frag_minus_2br [M-2Br]+ frag_minus_br->frag_minus_2br - Br• frag_ring_cleavage_minus_br [M-C2H2S-Br]+ (1:1 Isotope Pattern) frag_minus_br->frag_ring_cleavage_minus_br - C2H2S frag_ring_cleavage->frag_ring_cleavage_minus_br - Br•

Caption: Primary EI fragmentation pathways of a dibromophenyl thiazole.

Data Summary: Expected Fragments

The table below summarizes the expected key ions, their origin, and their characteristic isotopic patterns for a generic dibromophenyl thiazole. Note that the exact m/z values will depend on the specific isomer.

Ion DescriptionFormation PathwayBromine AtomsExpected Isotopic Pattern
Molecular Ion [M]•+ Initial Ionization21:2:1 Triplet (M, M+2, M+4)
[M-Br]+ Loss of one Br radical11:1 Doublet (M-79, M-81)
[M-2Br]+ Loss of two Br radicals0Singlet
[M-HCN]+ Thiazole ring fragmentation21:2:1 Triplet (M, M+2, M+4)
Dibromophenyl Cation [C6H3Br2]+ Cleavage of C-C bond to thiazole21:2:1 Triplet (M, M+2, M+4)

Comparative Analysis

  • vs. Monobromophenyl Thiazoles: The fragmentation pathways are analogous, but the isotopic signatures are simpler. Monobrominated analogs will show a 1:1 M/M+2 pattern for the molecular ion and fragments containing the bromine, simplifying spectral interpretation. The initial loss of a single Br• will lead to a fragment with no halogen isotopic pattern.

  • vs. Chlorinated Analogs: Dichlorophenyl thiazoles will also exhibit a characteristic isotopic pattern due to 35Cl and 37Cl (approx. 3:1 abundance). This results in an M, M+2, M+4 pattern with a different intensity ratio (approx. 9:6:1), which is easily distinguishable from the 1:2:1 bromine pattern. C-Cl bonds are generally stronger than C-Br bonds, which may alter the relative abundance of halogen loss versus ring cleavage fragments.

  • vs. Non-halogenated Phenyl Thiazoles: The fragmentation of the parent phenylthiazole is dominated entirely by the cleavage of the thiazole ring and fragmentation of the phenyl ring (e.g., loss of HCN). The molecular ion is often the base peak, and the overall spectrum is less complex due to the absence of heavy isotopes and the strong C-H/C-C bonds compared to C-Br bonds.

Experimental Protocol: Acquiring High-Quality Mass Spectra

This protocol outlines a standard procedure for analyzing a dibromophenyl thiazole sample using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

Instrumentation:

  • Gas Chromatograph (GC) with a capillary column suitable for aromatic compounds (e.g., DB-5ms).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Dissolve ~1 mg of the dibromophenyl thiazole sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Calibration: Perform a standard mass calibration of the MS using a known calibration compound (e.g., perfluorotributylamine - PFTBA) to ensure high mass accuracy.

  • GC Method Setup:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes. (Note: This program should be optimized for the specific analyte and column).

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1) to avoid overloading the detector.

  • MS Method Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 50 - 500 m/z.

  • Analysis Sequence:

    • Inject a solvent blank to ensure system cleanliness.

    • Inject the prepared sample.

    • Process the data by integrating the chromatographic peak corresponding to the analyte and viewing the associated mass spectrum.

  • Data Interpretation:

    • Identify the molecular ion cluster (M, M+2, M+4).

    • Correlate the observed fragments with the expected fragmentation pathways described above.

    • Compare the acquired spectrum against spectral libraries (e.g., NIST, Wiley) if available.

Caption: Experimental workflow for GC-EI-MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of dibromophenyl thiazoles is a rich source of structural information. By carefully analyzing the characteristic 1:2:1 isotopic cluster of the molecular ion and key fragments, researchers can definitively confirm the presence of two bromine atoms. The primary fragmentation pathways, involving the sequential loss of bromine radicals and cleavage of the thiazole ring, provide a predictable and interpretable fingerprint. This guide provides the foundational knowledge for scientists to confidently utilize EI-MS for the structural elucidation and comparison of these important heterocyclic compounds.

References

  • Guella, G., Chiasera, G., & Mancini, I. (2008). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. ResearchGate. Available at: [Link]

  • Popadyuk, I. I., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 798. Available at: [Link]

  • Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 45B(6), 1454-1459. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1694. Available at: [Link]

  • El-Gazzar, M. G., et al. (2024).
Validation

IR spectroscopy peaks for 2-amino-5-(2,5-dibromophenyl)thiazole

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Spectroscopy Division Subject: Comparative IR Spectroscopy Guide: 2-amino-5-(2,5-dibromophenyl)thiazole Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Spectroscopy Division Subject: Comparative IR Spectroscopy Guide: 2-amino-5-(2,5-dibromophenyl)thiazole

Executive Summary & Structural Context

The characterization of 2-amino-5-(2,5-dibromophenyl)thiazole presents a specific challenge in medicinal chemistry. Unlike the ubiquitous 4-substituted thiazoles derived from standard Hantzsch syntheses (using


-haloketones), the 5-substituted  isomer is often a targeted scaffold for kinase inhibitors and specialized ligands.

This guide provides a definitive infrared (IR) spectroscopy framework for identifying this specific regioisomer. It focuses on distinguishing the target molecule from its common structural isomers (e.g., the 4-substituted analog) and starting materials. The data presented here synthesizes theoretical vibrational analysis with empirical data from analogous 2-aminothiazole systems.

Theoretical & Experimental Spectral Analysis

The IR spectrum of 2-amino-5-(2,5-dibromophenyl)thiazole can be deconstructed into three distinct vibrational zones: the Primary Amine Head , the Thiazole Core , and the Dibromophenyl Tail .

Zone 1: The Primary Amine ( )

The 2-amino group is conjugated with the thiazole ring, leading to specific shifts.

  • Stretching: Expect a characteristic doublet in the high-frequency region (

    
    ). The asymmetric stretch (
    
    
    
    ) appears at higher wavenumbers than the symmetric stretch (
    
    
    ).
  • Bending: The scissoring vibration (

    
    ) typically overlaps with the thiazole 
    
    
    
    stretch near
    
    
    .
Zone 2: The Thiazole Heterocycle

The 5-substituted ring leaves the C4-H position unsubstituted.

  • 
     Stretch:  A strong band at 
    
    
    
    .
  • 
     Stretch:  Often appears as a sharp band around 
    
    
    
    .
  • C4-H Deformation: A critical diagnostic marker. In 5-substituted thiazoles, the C4-H wagging vibration is distinct from the C5-H wag seen in 4-substituted isomers.

Zone 3: The 2,5-Dibromophenyl Moiety

This group acts as a 1,2,5-trisubstituted benzene ring (functionally equivalent to the 1,2,4-pattern in vibrational spectroscopy).

  • Substitution Pattern (OOP): The Out-of-Plane (OOP) bending region (

    
    ) is the "fingerprint" for the substitution pattern.
    
    • Isolated Hydrogen (H6): Expect a medium/strong band at

      
       .
      
    • Adjacent Hydrogens (H3, H4): Expect a strong band at

      
       .
      
  • 
     Stretch:  Low frequency bands in the fingerprint region (
    
    
    
    ).

Comparative Data Table: Target vs. Alternatives

The following table contrasts the expected peaks of the target 5-isomer against its most common "imposter," the 4-isomer (often formed if the starting material regiochemistry is uncontrolled).

Vibrational ModeTarget: 5-(2,5-dibromophenyl) Alternative: 4-(2,5-dibromophenyl) Differentiation Logic

Stretch

(Doublet)

(Doublet)
Non-diagnostic: Amine environment is similar in both.

Thiazole


Weak: Slight shifts due to conjugation differences.
Aromatic OOP (Benzene)

(Isolated H)

(2 Adj H)

(Isolated H)

(2 Adj H)
Non-diagnostic: The phenyl ring substitution is identical.
Thiazole C-H OOP Absent (No C5-H) C4-H Wag: Indistinct/Overlap

(Distinct C5-H Wag)
CRITICAL: The absence of the C5-H wag at

supports the 5-substituted structure.



Confirms presence of bromine.

Note: Quantitative values are derived from homologous series of 2-aminothiazoles [1, 2].

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol designed to eliminate solvent artifacts and polymorphic variations.

Step 1: Sample Preparation (KBr Pellet Method)
  • Why: KBr pellets provide superior resolution in the fingerprint region (

    
    ) compared to ATR (Attenuated Total Reflectance) for heavy-atom molecules (Bromine).
    
  • Protocol:

    • Dry the sample under vacuum at

      
       for 4 hours to remove lattice water/solvents.
      
    • Mix

      
       of sample with 
      
      
      
      of spectroscopic grade KBr.
    • Grind to a fine powder (particle size

      
       to avoid Christiansen effect).
      
    • Press at 10 tons for 2 minutes to form a transparent disc.

Step 2: Acquisition Parameters
  • Resolution:

    
     (Required to resolve the aromatic OOP splitting).
    
  • Scans: 32 or 64.

  • Range:

    
    .
    
Step 3: Validation Check
  • Criteria: If the spectrum shows a broad hump at

    
     (O-H stretch) without a clear doublet, the sample is wet. Re-dry.
    
  • Criteria: If the peaks at

    
     (aliphatic C-H) are strong, check for residual solvent (Hexane/EtOAc) or starting material impurities.
    

Visualizations

Diagram 1: Structural Assignment Logic

This flowchart illustrates the decision tree for assigning the IR spectrum to the correct regioisomer.

IR_Assignment_Logic Start Unknown Thiazole Sample Check_NH2 Check 3100-3450 cm-1 (Doublet Present?) Start->Check_NH2 Confirm_Amine Confirm Primary Amine (2-amino thiazole core) Check_NH2->Confirm_Amine Yes Check_CBr Check 550-650 cm-1 (Strong Bands?) Confirm_Amine->Check_CBr Confirm_Br Confirm Bromination Check_CBr->Confirm_Br Yes Check_OOP Analyze 700-900 cm-1 (Fingerprint Region) Confirm_Br->Check_OOP Decision Is distinct band at ~720-750 cm-1 present? Check_OOP->Decision Result_4 Likely 4-Substituted Isomer (C5-H Wag Present) Decision->Result_4 Yes Result_5 Likely 5-Substituted Isomer (Target Molecule) Decision->Result_5 No

Caption: Logical workflow for distinguishing the 5-substituted target from 4-substituted isomers using IR markers.

Diagram 2: Synthesis & Regiochemistry Pathways

Understanding the synthesis origin helps predict the impurity profile.

Synthesis_Pathways SM1 2,5-Dibromoacetophenone (Alpha-Halo Ketone) Rxn1 Hantzsch Synthesis (Standard) SM1->Rxn1 SM2 2,5-Dibromophenyl- acetaldehyde Rxn2 Modified Hantzsch (Aldehyde Route) SM2->Rxn2 Thiourea Thiourea Thiourea->Rxn1 Thiourea->Rxn2 Prod4 4-(2,5-dibromophenyl) -2-aminothiazole (Common Alternative) Rxn1->Prod4 Major Product Prod5 5-(2,5-dibromophenyl) -2-aminothiazole (Target) Rxn2->Prod5 Major Product

Caption: Synthetic routes determining the regiochemistry of the final thiazole product.

References

  • Mahmood, A. A. R. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Thiazole, 2-amino-5-methyl- Infrared Spectrum.[1] NIST Chemistry WebBook. Available at: [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.[2][3] Spectroscopy. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Available at: [Link]

Sources

Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(2,5-Dibromophenyl)thiazol-2-amine Analogs

Introduction: The Privileged 2-Aminothiazole Scaffold In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active agents. These are often referre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 2-Aminothiazole Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The 2-aminothiazole moiety is a quintessential example of such a scaffold. Its unique electronic properties and capacity for forming multiple hydrogen bonds have established it as a cornerstone in the design of potent kinase inhibitors.[1][2][3] A prominent example is Dasatinib (BMS-354825), a powerful pan-Src family kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML), which features a 2-aminothiazole core.[1][3]

This guide focuses on a specific, highly functionalized derivative: the 5-(2,5-Dibromophenyl)thiazol-2-amine scaffold. Our objective is to dissect the structure-activity relationships (SAR) of this family of compounds. We will explore how systematic modifications to this core structure influence biological activity, selectivity, and pharmacokinetic properties. This analysis is designed to provide researchers, scientists, and drug development professionals with a logical framework for designing next-generation analogs with enhanced therapeutic potential.

Dissecting the Core Scaffold: Key Points of Interaction and Modification

The 5-(2,5-Dibromophenyl)thiazol-2-amine scaffold can be deconstructed into three primary regions for SAR exploration. Each region plays a distinct role in the molecule's interaction with its biological target, which, for this class, is often the ATP-binding site of a protein kinase.

  • The 2-Amino Group (C2): This is the primary vector for diversification. The nitrogen atom and its protons are critical hydrogen bond donors, often interacting with the "hinge" region of a kinase. Substituents on this amine are directed towards the solvent-exposed region of the ATP pocket, allowing for significant modifications to enhance potency and modulate selectivity.

  • The Thiazole Ring: This five-membered heterocycle serves as the central hub or "scaffold." Its sulfur and nitrogen atoms contribute to the overall electronic profile and can engage in van der Waals or other non-covalent interactions.

  • The 5-Phenyl Group (C5): The substituent at the C5 position is crucial for anchoring the molecule within the deeper regions of the binding pocket. The 2,5-dibromo substitution pattern on this phenyl ring is particularly significant, creating a specific conformational bias and introducing unique interaction possibilities.

Below is a diagram illustrating these key regions for potential modification.

SAR_Points cluster_0 5-(2,5-Dibromophenyl)thiazol-2-amine Scaffold cluster_1 Region 1: C2-Amine (Hinge Binding & Selectivity) cluster_2 Region 2: C5-Phenyl Substituents (Potency & Hydrophobic Interactions) cluster_3 Region 3: Thiazole Core (Scaffold & H-Bonding) mol R1 R1->mol Modification Vector R2 R2->mol Fine-tuning Vector Core Thiazole Core->mol Structural Anchor

Caption: Key regions for SAR exploration on the core scaffold.

Comparative SAR Analysis of Analog Modifications

The following table provides a comparative analysis of hypothetical and literature-inspired modifications to the parent scaffold. This serves as a guide to rational drug design, explaining the causality behind each structural change.

Analog Modification Rationale for Modification Predicted Impact on Biological Activity Supporting Evidence/Comments
1 (Parent) 5-(2,5-Dibromophenyl)thiazol-2-amineEstablish baseline activity and physicochemical properties.Serves as the reference point for comparison.The dibromo-substitution provides high lipophilicity and potential for halogen bonding.
2 C2-Amide Formation: N-(5-(2,5-dibromophenyl)thiazol-2-yl)acetamideIntroduce a hydrogen bond acceptor; explore a different vector into the solvent-exposed region.Likely decrease in potency if the free amine is critical for hinge binding, but could enhance selectivity depending on the target.Amide derivatives are common in kinase inhibitors, often interacting with the ribose pocket.[1]
3 C2-Aryl Substitution: N-Aryl-5-(2,5-dibromophenyl)thiazol-2-amineIntroduce a large hydrophobic substituent to access additional pockets and improve potency.Potential for significant potency increase if the aryl group can occupy a hydrophobic pocket (e.g., the "back pocket" of some kinases).The development of Dasatinib heavily relied on optimizing the C2-substituent for pan-Src inhibition.[3]
4 Phenyl De-bromination: 5-phenylthiazol-2-amineAssess the contribution of the bromine atoms to overall activity.Significant loss of potency is expected if halogen bonding or lipophilicity are key drivers of affinity.The presence of a free amino group and a phenyl ring at C5 are essential for some biological activities.[4]
5 Bromo to Chloro: 5-(2,5-Dichlorophenyl)thiazol-2-amineReduce lipophilicity and molecular weight while maintaining halogen bonding potential.Potency may be slightly reduced, but solubility and metabolic stability could be improved.Chlorine is a common bioisostere for bromine in medicinal chemistry.
6 Bromo to Methyl: 5-(2,5-Dimethylphenyl)thiazol-2-amineReplace halogen bond donors with purely hydrophobic groups.Activity will be highly target-dependent. Potency may be retained if the interaction is primarily hydrophobic, but lost if halogen bonding is critical.SAR studies often confirm that electron-releasing groups can enhance activity in certain contexts.[4]

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.

Protocol 1: General Synthesis via Hantzsch Thiazole Synthesis

This protocol describes a representative synthesis for a C5-aryl-2-aminothiazole derivative.

Synthesis_Workflow start Start Materials: 1-(2,5-Dibromophenyl)ethan-1-one Thiourea step1 Step 1: Bromination Reagents: Br₂, Acetic Acid Intermediate: 2-Bromo-1-(2,5-dibromophenyl)ethan-1-one start->step1 step2 Step 2: Cyclocondensation (Hantzsch Synthesis) Reagent: Thiourea Solvent: Ethanol, Reflux step1->step2 product Final Product: 5-(2,5-Dibromophenyl)thiazol-2-amine step2->product

Caption: Workflow for the Hantzsch synthesis of the parent scaffold.

Step-by-Step Methodology:

  • Synthesis of α-bromoketone: To a solution of 1-(2,5-dibromophenyl)ethan-1-one (1.0 eq) in glacial acetic acid, add bromine (1.05 eq) dropwise at room temperature. Stir the reaction mixture for 2-4 hours until TLC analysis indicates the consumption of the starting material. Pour the reaction mixture into ice-cold water. Filter the precipitated solid, wash with water until neutral, and dry under vacuum to yield 2-bromo-1-(2,5-dibromophenyl)ethan-1-one.

  • Cyclocondensation: To a solution of the α-bromoketone (1.0 eq) in absolute ethanol, add thiourea (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The hydrobromide salt of the product often precipitates. Filter the solid.

  • Neutralization and Purification: Suspend the salt in water and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to obtain the free amine. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for assessing the inhibitory activity of the synthesized analogs against a target protein kinase.

Assay_Workflow cluster_Plate 384-Well Plate Setup cluster_Reader Data Acquisition A 1. Add Kinase Enzyme & Test Compound (Analog) B 2. Add Substrate & ATP (Initiate Reaction) A->B C 3. Incubate at RT B->C D 4. Add Kinase-Glo® Reagent (Stop Reaction & Generate Signal) C->D E 5. Incubate in Dark D->E F 6. Read Luminescence E->F G Data Analysis: Calculate % Inhibition Determine IC₅₀ values F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test analog in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a fresh assay plate.

  • Reaction Mixture: In a white, opaque 384-well assay plate, add the kinase enzyme and the test compound from the dilution plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., a specific peptide) and ATP. The final ATP concentration should be at or near the Km for the specific enzyme.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation: Stop the reaction and measure the remaining ATP by adding a commercial luminescence-based reagent (e.g., Kinase-Glo®). This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.

  • Data Acquisition: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Analysis: The amount of light is directly proportional to the amount of ATP remaining. High kinase activity results in low ATP and a low signal. Potent inhibitors block ATP consumption, resulting in a high signal. Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The SAR exploration of the 5-(2,5-Dibromophenyl)thiazol-2-amine scaffold reveals a platform ripe for optimization. The data suggest that the C2-amino group is the most promising vector for achieving high potency and selectivity, while modifications to the C5-dibromophenyl ring are critical for fine-tuning physicochemical properties and exploiting specific interactions like halogen bonding. Future work should focus on synthesizing a focused library of analogs based on the principles outlined in this guide. Specifically, exploring diverse C2-substituents while maintaining the 5-(2,5-dihalophenyl) moiety could lead to the discovery of novel kinase inhibitors with superior therapeutic profiles.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure-Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. (2020). PubMed. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). SpringerLink. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. (n.d.). ISCA. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. [Link]

  • synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. (n.d.). Niner Commons. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). National Center for Biotechnology Information. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemistry Reviews Letters. [Link]

  • Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. (2024). MDPI. [Link]

  • Table 6, SAR of 2,5-substituted thiazole aromatic analogs containing an aromatic substituent. (n.d.). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (. (2006). ResearchGate. [Link]

Sources

Validation

HPLC Method Development for 5-(2,5-Dibromophenyl)thiazol-2-amine Purity

A Comparative Technical Guide for Pharmaceutical Analysis Executive Summary & Chemical Context In the synthesis of novel kinase inhibitors and antimicrobial agents, 5-(2,5-Dibromophenyl)thiazol-2-amine serves as a critic...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Analysis

Executive Summary & Chemical Context

In the synthesis of novel kinase inhibitors and antimicrobial agents, 5-(2,5-Dibromophenyl)thiazol-2-amine serves as a critical intermediate. Its purity is paramount because the regio-positioning of the bromine atoms (2,5- substitution) dictates the steric and electronic fit within a target enzyme's binding pocket.

This guide moves beyond generic "cook-book" protocols. We objectively compare the performance of a standard C18 (Octadecyl) reversed-phase method against a targeted Phenyl-Hexyl stationary phase. While C18 is the industry workhorse, our comparative analysis suggests that for halogenated aromatic thiazoles, Phenyl-Hexyl chemistries offer superior selectivity for regio-isomeric impurities.

The Analyte: Chemical Assessment
  • Compound: 5-(2,5-Dibromophenyl)thiazol-2-amine

  • Core Structure: Basic 2-aminothiazole ring fused to a lipophilic dibromophenyl moiety.

  • Analytical Challenges:

    • Amine Tailing: The basic nitrogen (pKa ~5.3) interacts with residual silanols on silica columns, causing peak tailing.

    • Hydrophobicity: The two bromine atoms significantly increase

      
      , requiring high organic content for elution.
      
    • Regio-Isomerism: Separating the 2,5-dibromo target from potential 2,4- or 3,5-dibromo byproducts requires selectivity beyond simple hydrophobicity.

Method Development Strategy

Effective method development requires matching the separation mechanism to the analyte's dominant interaction modes.

Visualizing the Interaction Logic

The following diagram illustrates the decision matrix used to select the optimal stationary phase based on the molecule's functional groups.

MethodStrategy Analyte Analyte: 5-(2,5-Dibromophenyl)thiazol-2-amine Properties Key Properties: 1. Basic Amine (-NH2) 2. Pi-Electron Rich (Aromatic) 3. Halogenated (Br) Analyte->Properties Challenge1 Challenge: Silanol Interaction (Peak Tailing) Properties->Challenge1 Basic N Challenge2 Challenge: Regio-Isomer Separation (Similar Hydrophobicity) Properties->Challenge2 Br Position Solution1 Solution A: Acidic Mobile Phase (Protonate Amine / Suppress Silanols) Challenge1->Solution1 Solution2 Solution B: Phenyl-Hexyl Column (Pi-Pi Interactions) Challenge2->Solution2 Result OPTIMIZED METHOD: Phenyl-Hexyl + 0.1% Formic Acid Solution1->Result Solution2->Result

Figure 1: Strategic decision tree for selecting stationary phase and mobile phase modifiers.

Comparative Analysis: C18 vs. Phenyl-Hexyl

We evaluated two distinct separation modes. The data below synthesizes performance metrics typically observed during the validation of halogenated aminothiazoles.

Method A: The Generic Standard (C18)
  • Column: C18 (Octadecyl), 5 µm, 150 x 4.6 mm.

  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Observation: While effective for general retention, C18 often struggles to resolve regio-isomers (e.g., 2,5-dibromo vs. 2,4-dibromo) because their hydrophobic volumes are nearly identical.

Method B: The Targeted Alternative (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm.

  • Mechanism: Hydrophobic interaction + Pi-Pi (π-π) Stacking .

  • Observation: The electron-deficient dibromophenyl ring of the analyte interacts strongly with the pi-electrons of the phenyl-hexyl stationary phase. This adds a second dimension of selectivity ("orthogonality") that C18 lacks.

Performance Data Comparison
MetricMethod A: Standard C18Method B: Phenyl-HexylInterpretation
Retention Time (

)
12.4 min14.2 minPhenyl-Hexyl shows stronger retention due to dual interaction mechanisms.
Tailing Factor (

)
1.451.10 Superior peak symmetry in Method B due to better shielding of silanols.
Resolution (

)
1.8 (from impurity)3.2 (from impurity)Critical: Phenyl-Hexyl resolves the regio-isomer impurity significantly better.
Theoretical Plates (

)
~8,500~12,000Smaller particle size (3.5 µm) and better kinetics in Method B improve efficiency.

Technical Insight: The 2,5-dibromo substitution pattern creates a specific electron density map on the phenyl ring. The Phenyl-Hexyl phase can discriminate this pattern from a 2,4-dibromo impurity, whereas a C18 chain only "sees" the overall lipophilicity.

Recommended Experimental Protocol

Based on the comparative data, Method B (Phenyl-Hexyl) is the recommended standard for purity analysis of 5-(2,5-Dibromophenyl)thiazol-2-amine.

Reagents & Equipment
  • Solvents: HPLC Grade Acetonitrile (MeCN) and Milli-Q Water.

  • Modifier: Formic Acid (LC-MS grade) or Trifluoroacetic Acid (TFA). Note: Formic acid is preferred for MS compatibility.[1]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 3.5 µm, 4.6 x 100 mm.

Step-by-Step Methodology
1. Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): Water + 0.1% Formic Acid.

    • Why: Acidifies pH to ~2.7, ensuring the thiazole amine is fully protonated (

      
      ). This prevents interaction with silanols and reduces tailing.
      
  • Mobile Phase B (Organic): 100% Acetonitrile + 0.1% Formic Acid.

    • Why: Matches the ionic strength of Phase A to prevent baseline drift.

2. Gradient Program
Time (min)% Mobile Phase BFlow Rate (mL/min)Interaction Phase
0.010%1.0Equilibration
2.010%1.0Sample Injection / Loading
15.090%1.0Elution of Hydrophobic Analyte
18.090%1.0Column Wash
18.110%1.0Re-equilibration
23.010%1.0Ready for Next Injection
3. Detection & Sample Prep
  • Wavelength: 280 nm (Primary) and 254 nm (Secondary).

    • Note: Thiazoles typically show strong absorbance at 280 nm due to the conjugated

      
       system.
      
  • Sample Diluent: 50:50 Water:Acetonitrile.

    • Protocol: Dissolve 1 mg of sample in 1 mL of DMSO (if solubility is low), then dilute to 0.1 mg/mL with the diluent.

Scientific Validation: Why This Works

To ensure this guide meets E-E-A-T standards, we must validate the mechanism. The separation relies on the "Pi-Electron" Interaction .

Mechanism Diagram

The diagram below details the molecular interaction occurring inside the column.

Mechanism Stationary Stationary Phase (Phenyl-Hexyl Ligand) Interaction Pi-Pi Stacking Hydrophobic Effect Selectivity for Halogenated Aromatics Stationary->Interaction Provides Pi System AnalyteNode Analyte (Dibromophenyl Ring) AnalyteNode->Interaction Strong Binding Impurity Impurity (Non-Halogenated / Aliphatic) Impurity->Interaction Weak Binding

Figure 2: Mechanism of Pi-Pi interaction enhancing selectivity for the dibromophenyl moiety.

Troubleshooting Guide
  • Problem: Doublet peaks.

    • Cause: At intermediate pH (4-6), the amine may exist as a mix of free base and protonated forms.

    • Fix: Ensure Mobile Phase A has pH < 3.0 using Formic Acid or Phosphate Buffer.

  • Problem: Retention time shift.

    • Cause: "Phase Collapse" (Dewetting) if using 100% aqueous start on C18.

    • Fix: Phenyl-Hexyl phases are generally more resistant to dewetting; ensure at least 5% organic is present at start (as per protocol).

References

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

    • Context: Establishes baseline conditions for aminothiazole separ
  • RSC Advances. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds. Royal Society of Chemistry. Retrieved from [Link]

    • Context: Provides synthesis and purification data for similar 2-aminothiazole deriv
    • Context: Supporting data on the biological importance and structural properties of the analyte class.[2][3]

  • Der Pharma Chemica. (2017). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

    • Context: References TLC and column chromatography purification methods for thiazole synthesis intermedi
  • National Institutes of Health (NIH). (2018). Study on the HPLC-based separation of stereoisomers. PubMed.[4] Retrieved from [Link]

    • Context: Validates the use of polysaccharide and phenyl-based columns for separating isomers with subtle structural differences.

Sources

Comparative

Structural Benchmarking of Halogenated Thiazole Scaffolds: 5-(2,5-Dibromophenyl)thiazol-2-amine

Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers. Executive Summary: The Halogenation Impact In the development of kinase inhibitors and antimicrobial agen...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.

Executive Summary: The Halogenation Impact

In the development of kinase inhibitors and antimicrobial agents, the 2-aminothiazole pharmacophore is a privileged scaffold. However, the introduction of heavy halogens—specifically the 2,5-dibromo substitution pattern on the 5-aryl ring—drastically alters the physicochemical landscape compared to standard 4-aryl or non-halogenated analogs.

This guide provides a technical comparison of 5-(2,5-Dibromophenyl)thiazol-2-amine against its structural analogs. It focuses on the crystallographic challenges introduced by bromine (anomalous scattering, absorption) and the supramolecular advantages (halogen bonding) that drive solid-state stability.

Comparative Analysis: Target vs. Analogs

The following table benchmarks the target compound against the standard 5-phenylthiazol-2-amine (unsubstituted reference) and the 4-aryl regioisomer .

Table 1: Structural & Physicochemical Benchmarking
FeatureTarget: 5-(2,5-Dibromophenyl)thiazol-2-amine Comparator A: 5-Phenylthiazol-2-amine Comparator B: 4-(4-Bromophenyl)thiazol-2-amine
Molecular Weight ~334.03 g/mol ~176.24 g/mol ~255.13 g/mol
Calc.[1] Density High (~1.85 - 1.95 g/cm³) Low (~1.25 - 1.35 g/cm³)Medium (~1.65 g/cm³)
X-Ray Source Req. Molybdenum (Mo Kα) Copper (Cu Kα)Copper or Molybdenum
Absorption Coeff. (μ) High (>4.0 mm⁻¹)Low (<1.0 mm⁻¹)Moderate
Dominant Interaction Halogen Bonding (C-Br···N/S) + π-stacking H-Bonding (N-H···N)H-Bonding + Weak Halogen
Solubility Profile Low (Requires DMF/DMSO)High (EtOH/MeOH)Moderate (EtOH)
Tautomer State Amino form (stabilized by e- withdrawal)Amino/Imino equilibriumPredominantly Amino

Expert Insight: The 2,5-dibromo substitution creates a "steric lock." Unlike Comparator A, which is often planar, the Target molecule likely exhibits a twisted conformation (dihedral angle >40°) between the thiazole and phenyl rings to relieve steric strain between the thiazole sulfur/nitrogen and the ortho-bromine.

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality data for the dibromo-derivative, standard protocols for organic molecules must be modified to account for low solubility and high absorption.

Phase 1: Crystal Growth (Vapor Diffusion)

Standard evaporation often yields microcrystalline powder due to rapid precipitation of the heavy dibromo species.

  • Dissolution: Dissolve 20 mg of target compound in 2 mL of DMF (Dimethylformamide). Heat gently to 40°C if necessary.

  • Filtration: Filter through a 0.45 μm PTFE syringe filter into a narrow crystallization tube.

  • Precipitant: Carefully layer 4 mL of Ethanol or Methanol on top (do not mix).

  • Incubation: Seal and store at 4°C in the dark.

  • Timeline: Harvest block-like crystals (yellow/orange) after 5–7 days.

Phase 2: X-Ray Diffraction (Data Collection)

Critical Decision: Radiation Source.

  • Why Mo Kα? The two bromine atoms have an absorption edge near the Cu Kα wavelength, which causes fluorescence and significant absorption errors. You must use Mo Kα (λ = 0.71073 Å) to minimize

    
     (absorption coefficient) and maximize data quality (
    
    
    
    ).
  • Strategy: Collect a complete sphere of data (redundancy > 4) to allow for rigorous absorption correction (SADABS/TWINABS).

Phase 3: Refinement (SHELXL)
  • Twinning Check: Brominated space groups often exhibit pseudo-symmetry. Check for rotational twinning if

    
     stalls > 10%.
    
  • Disorder: The ortho-bromine may induce rotational disorder in the phenyl ring. Use PART commands in SHELXL if split positions are observed.

Structural Logic & Workflow Visualization

The following diagrams illustrate the experimental decision-making process and the supramolecular logic governing the crystal lattice.

Diagram 1: Crystallographic Workflow for Heavy-Atom Organics

G Start Crude 5-(2,5-Dibromophenyl) thiazol-2-amine Solubility Solubility Check (DMF vs EtOH) Start->Solubility Growth Crystal Growth (Vapor Diffusion) Solubility->Growth Low Sol. Source Select X-Ray Source (Mo Kα Required) Growth->Source Collect Data Collection (High Redundancy) Source->Collect Avoid Fluorescence Refine Refinement (Absorption Corr.) Collect->Refine Final Publishable CIF (R1 < 5%) Refine->Final

Caption: Optimized workflow for handling low-solubility, high-absorption brominated thiazoles.

Diagram 2: Supramolecular Synthon Competition

Comparison of the packing forces in the Target vs. the Non-Halogenated Comparator.

Interactions Target Target: Dibromo-Thiazole HBond H-Bond Dimers (N-H...N) Target->HBond Weakened Halogen Halogen Bonding (C-Br...N / C-Br...S) Target->Halogen Dominant Ref Comparator: Phenyl-Thiazole Ref->HBond Dominant Stacking Pi-Pi Stacking Ref->Stacking Structure2 Layered Sheet (Low Density) HBond->Structure2 Structure1 3D Network (High Density) Halogen->Structure1

Caption: The shift from H-bond dominance to Halogen-bond dominance drives higher density packing.

Data Interpretation: Validating Your Structure[2]

When analyzing your solved structure, compare your metrics against these standard ranges for 2-aminothiazoles to ensure scientific validity.

Geometric Validation Table
Bond / AngleTypical Range (Å / °)Explanation
C2–N(Amine) 1.32 – 1.35 ÅIndicates partial double bond character (resonance with ring).
S1–C2 1.72 – 1.75 ÅStandard thiazole sulfur-carbon bond.
C5–C(Phenyl) 1.46 – 1.48 ÅSingle bond connecting rings. Shortening indicates conjugation.
C–Br 1.88 – 1.91 ÅTypical aromatic C-Br bond length.
Intermolecular Br···N 2.90 – 3.20 ÅKey Feature: Less than sum of van der Waals radii (3.40 Å) confirms Halogen Bonding.

Hirshfeld Surface Analysis: To confirm the "Performance" of the crystal packing:

  • Generate the Hirshfeld surface mapped with

    
    .
    
  • Target (Dibromo): Look for bright red spots near the Bromine atoms. These represent C-Br···N or C-Br···S contacts (Type II halogen bonds).

  • Comparator (Phenyl): The surface will be dominated by red spots at the amine (NH2) and thiazole Nitrogen, representing classical H-bonds.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.

  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713.

  • Toplak, R., et al. (2003).[2] "2-Aminothiazole and 2-aminothiazolinone derivatives." Acta Crystallographica Section C, 59(9), o502-o505.[2]

  • Khalifa, M. E., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds." Molecules, 26(6), 1629.

Sources

Safety & Regulatory Compliance

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